molecular formula C7H8N2O2 B586410 Nudifloramide-d3 CAS No. 1207384-48-2

Nudifloramide-d3

Cat. No.: B586410
CAS No.: 1207384-48-2
M. Wt: 155.17 g/mol
InChI Key: JLQSXXWTCJPCBC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nudifloramide-d3 is a deuterium-labeled stable isotope of the endogenous metabolite Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY) . This compound serves as a crucial internal standard in analytical chemistry, enabling precise quantification of its unlabeled counterpart in complex biological samples using techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) . As a major metabolite in the nicotinamide adenine dinucleotide (NAD) degradation pathway, Nudifloramide is a subject of significant research interest . It has been identified by the European Uremic Toxin Working Group as a uremic toxin, with circulating levels that rise progressively with the severity of chronic kidney disease (CKD) . Research applications for this compound therefore extend to studies investigating niacin metabolism, the pathophysiology of uremia, and the toxicological profile of 2PY, which includes the potential inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) activity . The use of this labeled standard is essential for ensuring accuracy and reliability in research aimed at understanding metabolic disruptions in renal disease and other conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858232
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207384-48-2
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Nudifloramide in Niacin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a terminal metabolite of nicotinamide, a primary form of niacin (Vitamin B3). While classically viewed as an excretory product, recent research has illuminated its distinct biological activity as a poly(ADP-ribose) polymerase (PARP) inhibitor. This technical guide provides an in-depth analysis of the role of Nudifloramide, not as a direct regulator of the core niacin-to-NAD+ biosynthetic pathways, but as a downstream metabolite with its own pharmacological implications. We will detail its position within the niacin metabolic cascade, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its study.

Niacin Metabolism and the Formation of Nudifloramide

Niacin and its derivatives are essential precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. The primary pathway for NAD+ synthesis from nicotinamide is the salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+.

Excess nicotinamide is catabolized through a separate pathway to ensure cellular homeostasis. This catabolic process begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNAM to yield Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and N-methyl-4-pyridone-3-carboxamide (4-Py).[1] Nudifloramide is then primarily excreted in the urine.[2]

The formation of Nudifloramide represents a terminal step in the catabolism of nicotinamide. Current scientific literature does not support a direct feedback mechanism by which Nudifloramide inhibits or activates the core enzymes of the NAD+ salvage pathway, such as NAMPT. Its primary characterized role is that of a PARP inhibitor.[3]

Signaling Pathway: Niacin Metabolism to Nudifloramide Formation

Niacin_Metabolism cluster_salvage NAD+ Salvage Pathway cluster_catabolism Nicotinamide Catabolism Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT Nicotinamide_cat Nicotinamide NAD NAD+ NMN->NAD NMNAT NAD->Nicotinamide PARPs, Sirtuins, CD38 MNAM 1-Methylnicotinamide (MNAM) Nicotinamide_cat->MNAM NNMT Nudifloramide Nudifloramide (2-Py) MNAM->Nudifloramide AOX

Caption: Niacin metabolism highlighting the NAD+ salvage pathway and the catabolic formation of Nudifloramide.

Nudifloramide as a PARP Inhibitor

The most significant characterized biological activity of Nudifloramide is its inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways.

Quantitative Data

The inhibitory potency of Nudifloramide against PARP has been quantified and is summarized in the table below.

CompoundTargetIC50Reference
NudifloramidePARP8 µM[3]

Table 1: Inhibitory concentration (IC50) of Nudifloramide against PARP.

Experimental Protocols

Quantification of Niacin Metabolites, including Nudifloramide

Accurate quantification of Nudifloramide and other niacin metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Objective: To quantify the levels of Nudifloramide in plasma or urine samples.

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Nudifloramide analytical standard

  • Internal standard (e.g., deuterated Nudifloramide)

  • Sample preparation reagents: methanol, perchloric acid (for protein precipitation)

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase B.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for Nudifloramide and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentration of Nudifloramide in the samples by interpolating their peak area ratios from the standard curve.

Workflow Diagram: Quantification of Niacin Metabolites

Quantification_Workflow start Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation, Supernatant Transfer) start->prep evap Evaporation to Dryness prep->evap recon Reconstitution in Mobile Phase evap->recon inject LC-MS/MS Injection recon->inject analysis Data Analysis (Standard Curve, Quantification) inject->analysis end Concentration of Nudifloramide analysis->end

Caption: Experimental workflow for the quantification of Nudifloramide in biological samples.

PARP Inhibition Assay

A common method to assess the inhibitory activity of compounds like Nudifloramide on PARP is a cell-free enzymatic assay. This can be a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Objective: To determine the IC50 value of Nudifloramide for PARP inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • Activated DNA (to stimulate PARP activity)

  • Biotinylated NAD+

  • Nudifloramide (or other test inhibitors)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Assay Setup:

    • To the wells of the histone-coated microplate, add the reaction buffer, activated DNA, and varying concentrations of Nudifloramide.

    • Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Enzyme Reaction:

    • Initiate the reaction by adding the PARP enzyme to all wells except the negative control.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose to the histones.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate and incubate until a color develops.

  • Measurement and Analysis:

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of PARP inhibition for each concentration of Nudifloramide relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the Nudifloramide concentration and determine the IC50 value using non-linear regression analysis.

Workflow Diagram: PARP Inhibition Assay

PARP_Inhibition_Workflow start Histone-Coated Plate add_reagents Add Reaction Buffer, Activated DNA, and Nudifloramide start->add_reagents add_enzyme Add PARP Enzyme and Biotinylated NAD+ add_reagents->add_enzyme incubation1 Incubate (e.g., 60 min) add_enzyme->incubation1 wash1 Wash incubation1->wash1 add_conjugate Add Streptavidin-HRP wash1->add_conjugate incubation2 Incubate add_conjugate->incubation2 wash2 Wash incubation2->wash2 add_substrate Add HRP Substrate wash2->add_substrate read Measure Absorbance add_substrate->read analysis Calculate % Inhibition and Determine IC50 read->analysis end IC50 Value analysis->end

Caption: Experimental workflow for determining the PARP inhibitory activity of Nudifloramide.

Conclusion and Future Directions

Nudifloramide is a terminal metabolite of nicotinamide, formed via a catabolic pathway that is distinct from the primary NAD+ salvage pathway. Its principal characterized role is that of a PARP inhibitor, with a moderate potency. There is currently no substantial evidence to suggest that Nudifloramide acts as a feedback regulator of the core niacin-to-NAD+ metabolic machinery.

For researchers and drug development professionals, Nudifloramide serves as an important biomarker of niacin intake and catabolism. Its accumulation in certain pathological states, such as chronic kidney disease, may have clinical implications due to its PARP inhibitory activity.[4] Future research should focus on elucidating the full spectrum of Nudifloramide's biological targets and its potential physiological and pathophysiological roles, particularly in conditions where its levels are elevated. Further investigation into its potential off-target effects and its contribution to the overall pharmacological profile of high-dose niacin supplementation is also warranted.

References

Nudifloramide: A Comprehensive Technical Guide to its Role as a Niacin Intake Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nudifloramide, chemically known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of niacin (Vitamin B3). Its quantification in biological matrices, particularly urine, serves as a reliable and sensitive indicator of niacin status. This technical guide provides an in-depth overview of Nudifloramide's biochemistry, its utility as a biomarker, detailed analytical methodologies for its quantification, and a summary of key quantitative data. Additionally, this document explores the metabolic pathways involving Nudifloramide and its emerging role as a uremic toxin, offering a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction: The Significance of Niacin and its Metabolites

Niacin is an essential water-soluble vitamin that, in its amide form nicotinamide, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are fundamental to over 400 enzymatic reactions, playing critical roles in cellular metabolism, energy production, and DNA repair[1]. Given the importance of niacin, accurate assessment of its nutritional status is crucial.

Direct measurement of niacin in the blood is not a reliable indicator of niacin status[1]. Instead, the urinary excretion of its methylated metabolites, primarily N1-methylnicotinamide (N1-MN) and Nudifloramide (N-methyl-2-pyridone-5-carboxamide or 2PY), is considered the most sensitive and reliable measure[1]. An adequate niacin status in adults is reflected by a urinary excretion of these two metabolites at a rate of more than 17.5 micromol/day[1].

Historically, the link between niacin and health was established through the study of pellagra, a disease caused by severe niacin deficiency[2]. The discovery that nicotinic acid could cure pellagra led to its designation as Vitamin B3[2].

The Metabolic Pathway of Niacin to Nudifloramide

The metabolism of excess niacin and nicotinamide leads to the formation of Nudifloramide. This pathway primarily occurs in the liver and involves two key enzymatic steps.

First, nicotinamide is methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (N1-MN)[3]. Subsequently, N1-MN is oxidized by Aldehyde Oxidase (AOX) to produce Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and its isomer, N-methyl-4-pyridone-5-carboxamide (4PY)[3][4][5]. Nudifloramide is the major metabolite in humans[5].

Niacin_Metabolism cluster_0 Niacin Metabolism Niacin Niacin (Nicotinic Acid) NAD NAD+ Niacin->NAD Nicotinamide Nicotinamide Nicotinamide->NAD N1MN N1-methylnicotinamide (N1-MN) Nicotinamide->N1MN NNMT NAD->Nicotinamide NAD-consuming enzymes Nudifloramide Nudifloramide (2PY) N1MN->Nudifloramide Aldehyde Oxidase (AOX) Excretion Urinary Excretion Nudifloramide->Excretion

Figure 1: Metabolic pathway of niacin to Nudifloramide.

Nudifloramide as a Biomarker for Niacin Intake: Quantitative Data

The urinary excretion of Nudifloramide (2PY) directly correlates with niacin intake, making it a valuable biomarker for assessing nutritional status. While the seminal 1989 study by Jacob et al. established this relationship across a range of niacin intakes, subsequent studies have provided further quantitative data in various populations. The following tables summarize key findings on the urinary excretion of Nudifloramide and its precursor, N1-methylnicotinamide.

Table 1: Urinary Excretion of Niacin Metabolites in Healthy Individuals and Kidney Transplant Recipients (RTR) [6][7][8][9]

PopulationNudifloramide (2PY) Excretion (μmol/day)N1-methylnicotinamide (N1-MN) Excretion (μmol/day)
Healthy Kidney Donors155.6 (119.6–217.6)41.4 (31.6–57.2)
Kidney Transplant Recipients178.1 (130.3–242.8)22.0 (15.8–31.8)

Data are presented as median (interquartile range).

Table 2: Changes in Niacin Metabolite Excretion After Kidney Donation [6][7][8][9]

MetaboliteBefore Donation (μmol/day)After Donation (μmol/day)p-value
Nudifloramide (2PY)152.8 (124.4–215.1)161.7 (116.6–227.8)0.31
N1-methylnicotinamide (N1-MN)40.9 (31.0–58.2)32.5 (23.4–44.0)< 0.001

Data are presented as median (interquartile range).

Experimental Protocols for Nudifloramide Quantification

The accurate quantification of Nudifloramide is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Experimental Workflow

The general workflow for the analysis of Nudifloramide in urine samples is as follows:

Experimental_Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation (Dilution, Internal Standard Addition) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Figure 2: General workflow for urinary Nudifloramide analysis.
Detailed LC-MS/MS Protocol for Urinary Nudifloramide Analysis

This protocol is a composite of methodologies described in the literature for the quantification of Nudifloramide (2PY) and related niacin metabolites in human urine[6][7][8][9][10][11][12][13].

4.2.1. Sample Preparation

  • Thaw frozen urine samples at 4°C.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at approximately 3500 x g for 5 minutes at 4°C to pellet any particulate matter.

  • Dilute the supernatant (typically a 1:1 dilution with water).

  • Add an internal standard solution. A common choice is a stable isotope-labeled version of the analyte, such as N1-methyl-2-pyridone-5-carboxamide-d3, dissolved in acetonitrile.

  • Vortex the samples again.

  • For protein precipitation, add a volume of cold acetonitrile (e.g., three volumes).

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at a high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.2. Liquid Chromatography

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Luna HILIC column, is often used for the separation of these polar metabolites[6][7][8][9]. Alternatively, a reversed-phase C18 column can be employed[13].

  • Mobile Phase A: Typically an aqueous solution with a buffer and an organic modifier, for example, 0.1% formic acid in water.

  • Mobile Phase B: An organic solvent such as acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is used, starting with a high percentage of the organic mobile phase and gradually increasing the aqueous mobile phase to elute the polar compounds.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

4.2.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Nudifloramide and its internal standard.

  • Data Analysis: The concentration of Nudifloramide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Nudifloramide: An Emerging Uremic Toxin

Beyond its role as a biomarker for niacin intake, Nudifloramide has been identified as a potential uremic toxin[5]. In individuals with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of Nudifloramide in the blood to levels significantly higher than in healthy individuals[5].

Recent studies suggest that elevated levels of Nudifloramide and its isomer 4PY are associated with an increased risk of cardiovascular disease, independent of traditional risk factors[3]. This has led to the hypothesis that these metabolites may contribute to the pathophysiology of cardiovascular complications in patients with CKD[3].

Conclusion

Nudifloramide (N-methyl-2-pyridone-5-carboxamide) is a well-established and reliable biomarker for assessing niacin status. Its measurement in urine provides a sensitive indication of recent niacin intake. The analytical methods for its quantification, particularly LC-MS/MS, are robust and well-documented. The metabolic pathway leading to its formation from nicotinamide is clearly understood, involving the enzymes Nicotinamide N-methyltransferase and Aldehyde Oxidase. Furthermore, the emerging role of Nudifloramide as a uremic toxin highlights its broader biological significance and warrants further investigation, particularly in the context of chronic kidney disease and cardiovascular health. This guide provides a comprehensive technical foundation for researchers and professionals working with this important niacin metabolite.

References

N-methyl-2-pyridone-5-carboxamide (2PY): A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide (NAM) and nicotinamide adenine dinucleotide (NAD+), has transitioned from being considered solely a uremic toxin to a molecule of significant biological interest. Emerging research has illuminated its diverse functions, including the potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological roles of 2PY, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

N-methyl-2-pyridone-5-carboxamide (2PY), also known as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is an end-product of NAD+ degradation.[1][2][3] Its accumulation in the serum of patients with chronic kidney disease (CKD) led to its classification as a uremic toxin.[3][4][5] However, recent studies have unveiled a more complex and nuanced role for 2PY, highlighting its potential as a modulator of enzymatic activity and cellular signaling, with implications for various physiological and pathological processes. This guide synthesizes the current understanding of 2PY's biological functions, with a focus on its interaction with PARP-1 and its anti-fibrotic and anti-inflammatory properties.

Role in NAD+ Metabolism

2PY is a key catabolite in the NAD+ salvage pathway. Nicotinamide (NAM), derived from the diet or from NAD+ degradation by enzymes like sirtuins and PARPs, is methylated by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase (AOX1) to generate 2PY and N-methyl-4-pyridone-5-carboxamide (4PY).[5][6] The ratio of these metabolites can vary depending on species and physiological conditions.

NAD_Metabolism cluster_0 NAD+ Salvage Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs MNA N-methylnicotinamide (MNA) NAM->MNA NNMT PY2 N-methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 AOX1 PY4 N-methyl-4-pyridone-5-carboxamide (4PY) MNA->PY4 AOX1

Figure 1: Simplified schematic of the NAD+ salvage pathway leading to the formation of 2PY.

Inhibition of PARP-1

A pivotal biological function of 2PY is its potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and genomic stability.[3][5][7] Overactivation of PARP-1 can lead to cellular NAD+ depletion and subsequent energy crisis and cell death.

Quantitative Data on PARP-1 Inhibition

The inhibitory potency of 2PY against PARP-1 has been quantified, demonstrating its significant potential to modulate the activity of this key enzyme.

CompoundTargetIC50 ValueReference
N-methyl-2-pyridone-5-carboxamide (2PY)PARP-18 µM[7]
Nicotinamide (NAM)PARP-180 µM[4]

Table 1: Inhibitory Concentration (IC50) of 2PY and NAM against PARP-1.

Experimental Protocol: PARP-1 Inhibition Assay

The following protocol outlines a general method for determining the IC50 of 2PY for PARP-1, adapted from commercially available fluorometric assay kits.[1]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+

  • Histones (or other PARP-1 substrate)

  • 2PY (and other inhibitors for comparison)

  • PARP assay buffer

  • Antibody against poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to a fluorescent probe

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of PARP-1, activated DNA, and histones in PARP assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of 2PY in the assay buffer.

  • Assay Reaction:

    • Add PARP assay buffer, activated DNA, and histones to each well of the microplate.

    • Add the serially diluted 2PY or vehicle control to the respective wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add the primary anti-PAR antibody and incubate.

    • Wash the wells and add the fluorescently labeled secondary antibody.

    • After a final wash, measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of PARP-1 inhibition against the logarithm of the 2PY concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[8]

PARP1_Inhibition_Workflow cluster_0 Experimental Workflow: PARP-1 Inhibition Assay prep Prepare Reagents: - PARP-1 Enzyme - Activated DNA - Histones - 2PY dilutions reaction Incubate: PARP-1, DNA, Histones, 2PY, NAD+ prep->reaction detection Detect PARylation: - Anti-PAR Antibody - Fluorescent Secondary Antibody reaction->detection analysis Data Analysis: - Measure Fluorescence - Plot Inhibition Curve - Calculate IC50 detection->analysis

Figure 2: Workflow for determining the IC50 of 2PY for PARP-1.

Anti-fibrotic and Anti-inflammatory Effects

Recent studies have revealed that 2PY possesses potent anti-fibrotic and anti-inflammatory properties, challenging its sole classification as a uremic toxin. These effects appear to be mediated, at least in part, through the modulation of the TGF-β/Akt signaling pathway.

Modulation of the TGF-β/Akt Signaling Pathway

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis. It activates downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways like the PI3K/Akt pathway, leading to the expression of pro-fibrotic genes such as collagen. Research suggests that 2PY can inhibit the phosphorylation of Akt, a central node in this pathway, thereby attenuating the fibrotic response.

Akt_Signaling cluster_0 TGF-β/Akt Signaling in Fibrosis TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR PI3K PI3K TGFBR->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Fibrosis Fibrosis (e.g., Collagen Expression) pAkt->Fibrosis PY2 2PY PY2->pAkt Inhibition

Figure 3: Proposed mechanism of 2PY's anti-fibrotic effect via inhibition of Akt phosphorylation.
Quantitative Data on Anti-fibrotic Effects

The anti-fibrotic activity of 2PY has been demonstrated by its ability to suppress the expression of key fibrotic markers.

TreatmentTarget GeneFold Change vs. ControlCell TypeReference
TGF-βCollagen IIncreasedKidney Fibroblasts[6]
TGF-β + 2PYCollagen IDecreasedKidney Fibroblasts[6]
TGF-βα-SMAIncreasedKidney Fibroblasts[6]
TGF-β + 2PYα-SMADecreasedKidney Fibroblasts[6]

Table 2: Effect of 2PY on the expression of fibrotic markers in TGF-β-stimulated kidney fibroblasts.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol provides a general method for assessing the effect of 2PY on TGF-β-induced Akt phosphorylation in cultured cells.[9][10][11][12]

Materials:

  • Cell culture reagents

  • Kidney fibroblasts or other relevant cell line

  • TGF-β1

  • 2PY

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Serum-starve the cells for several hours.

    • Pre-treat cells with 2PY or vehicle for a specified time.

    • Stimulate the cells with TGF-β1 for the desired duration.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with the primary antibody against total Akt to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-Akt to total Akt for each sample.

Measurement of 2PY in Biological Samples

Accurate quantification of 2PY in biological fluids is essential for understanding its pharmacokinetics and clinical relevance. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[13][14]

Experimental Protocol: HPLC Measurement of 2PY in Plasma

The following is a generalized protocol for the determination of 2PY in plasma samples.[13]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Plasma samples

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile

  • Methanol

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add the internal standard to each sample.

    • Precipitate proteins by adding acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction on the supernatant to clean up the sample.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the analytes using an isocratic or gradient elution with a mobile phase consisting of a mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detect 2PY and the internal standard using a UV detector at an appropriate wavelength (e.g., ~300 nm).

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of 2PY.

    • Calculate the concentration of 2PY in the plasma samples by comparing the peak area ratio of 2PY to the internal standard against the standard curve.

Conclusion and Future Directions

N-methyl-2-pyridone-5-carboxamide is a multifaceted molecule with significant biological activities that extend beyond its role as a metabolic byproduct. Its potent inhibition of PARP-1 and its emerging anti-fibrotic and anti-inflammatory effects through the modulation of Akt signaling highlight its potential as a therapeutic target and a lead compound for drug development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the diverse functions of 2PY. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, exploring its therapeutic potential in a broader range of diseases, and developing more specific and potent analogs. A deeper understanding of 2PY's biology will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.

References

The Nudifloramide Pathway: A Technical Guide to its Role in NAD+ Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling enzymes. The catabolism of NAD+ is a tightly regulated process that gives rise to a variety of metabolites, one of which is Nudifloramide, also known as N1-methyl-2-pyridone-5-carboxamide (2PY). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of Nudifloramide, its physiological and pathological significance, and detailed methodologies for its study. Elevated levels of Nudifloramide have been identified as a potential biomarker for chronic kidney disease, and its role as a PARP inhibitor suggests its potential significance in cellular signaling and therapeutic development.[1][2][3][4]

The NAD+ Catabolic Pathway to Nudifloramide

The formation of Nudifloramide is a multi-step enzymatic process originating from the breakdown of NAD+. This pathway is a key component of the NAD+ salvage pathway, which recycles nicotinamide to maintain cellular NAD+ pools.[5][6][7][8][9][10][11]

The primary steps involved in the generation of Nudifloramide are:

  • NAD+ Consumption and Nicotinamide (NAM) Release: Various enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157, consume NAD+ as a substrate, releasing nicotinamide (NAM) as a byproduct.[5][10][12]

  • N-methylation of Nicotinamide: In the liver, excess NAM is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).[5][7]

  • Oxidation to Nudifloramide: N1-methylnicotinamide is then oxidized by aldehyde oxidase (AOX), a cytosolic enzyme, to yield Nudifloramide (N1-methyl-2-pyridone-5-carboxamide).[5][13][14]

NAD_Catabolism_to_Nudifloramide NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM PARPs, Sirtuins, CD38/157 MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT Nudifloramide Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) MNA->Nudifloramide Aldehyde Oxidase (AOX)

Diagram 1: NAD+ Catabolic Pathway to Nudifloramide.

Quantitative Data

The following tables summarize key quantitative data related to the Nudifloramide pathway.

ParameterValueOrganism/SystemReference
Nudifloramide Concentration (Plasma)
Healthy Subjects0.83 ± 0.18 µMHuman[15]
Patients with Chronic Renal Failure (CRF)Up to 40 µMHuman[15]
Enzyme Kinetics (Aldehyde Oxidase)
Km for N1-methylnicotinamideValue not explicitly found in search results
Vmax for N1-methylnicotinamideValue not explicitly found in search results
Inhibitory Activity
IC50 for PARP-18 µMIn vitro[16]

Note: Specific kinetic parameters (Km and Vmax) for the aldehyde oxidase-catalyzed conversion of N1-methylnicotinamide to Nudifloramide were not explicitly available in the provided search results. Further focused studies would be required to determine these values.

Experimental Protocols

Quantification of Nudifloramide in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Nudifloramide in plasma samples. Optimization of specific parameters may be required.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Injection onto LC column Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification (against standard curve) Detection->Quantification PARP_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis_parp Data Analysis Plate Histone-coated 96-well plate Inhibitor Add Nudifloramide (serial dilutions) Plate->Inhibitor Enzyme Add PARP-1 enzyme and activated DNA Inhibitor->Enzyme Substrate Add Biotinylated NAD+ Enzyme->Substrate Incubation Incubate at RT Substrate->Incubation Strep Add Streptavidin-HRP Incubation->Strep Wash Wash Strep->Wash Substrate_det Add TMB Substrate Wash->Substrate_det Stop Stop Reaction Substrate_det->Stop Read Read Absorbance (450 nm) Stop->Read IC50 Calculate IC50 Read->IC50

References

Investigating the Physiological Effects of Nudifloramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide, a form of vitamin B3. Historically considered a uremic toxin due to its accumulation in patients with chronic kidney disease, recent research has unveiled a more complex physiological profile. This technical guide provides an in-depth analysis of the known physiological effects of Nudifloramide, focusing on its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, its anti-inflammatory and anti-fibrotic properties, and its potential as a neuroprotective agent. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Introduction

Nudifloramide is an endogenous compound formed in the metabolic pathway of nicotinamide adenine dinucleotide (NAD+). While its elevated concentration in chronic renal failure has been a subject of clinical interest, emerging evidence suggests that Nudifloramide possesses bioactive properties that warrant further exploration. Its ability to inhibit PARP, a key enzyme in DNA repair and cell death, positions it as a molecule of interest in various pathological conditions, including inflammation, fibrosis, and neurodegeneration. This document synthesizes the current understanding of Nudifloramide's physiological effects, providing a comprehensive resource for the scientific community.

Quantitative Data on Physiological Effects

The following tables summarize the key quantitative findings from experimental studies on Nudifloramide.

Table 1: PARP Inhibition and Cellular Protection

ParameterValueCell/System TypeReference
PARP Inhibition (IC50)8 µMIsolated PARP[1](2)
PARP Inhibition (Half-maximal constant)0.53 mMIsolated PARP[3](4)
Protection against Peroxynitrite-induced NAD+ DepletionPartial ProtectionEndothelial Cells[3](4)
Protection against ATP DepletionProtectiveEndothelial Cells[3](4)

Table 2: Anti-inflammatory and Anti-fibrotic Effects in a Murine Model of Kidney Fibrosis

Gene/ProteinEffect of Nudifloramide TreatmentCell/System TypeReference
Type I CollagenStrong SuppressionKidney Fibroblasts and Renal Tubular Epithelial Cells[1](5)
Type III CollagenStrong SuppressionKidney Fibroblasts[1](5)
α-Smooth Muscle Actin (αSMA)Strong SuppressionKidney Fibroblasts[1](5)
Interleukin-6 (IL-6)Strong SuppressionKidney Fibroblasts and Renal Tubular Epithelial Cells[1](5)
Akt PhosphorylationInhibitionKidney Fibroblasts[1](5)

Table 3: Cardiovascular Effects

ParameterEffect of 100 µmol/l NudifloramideSystem TypeReference
Coronary FlowSlight but significant increaseIsolated Perfused Rat Heart[6](7)

Table 4: Concentrations in Human Plasma

ConditionMean Concentration (± SD)Reference
Healthy Subjects9.01 ± 4.47 µmol/L[8](9)
Uremic Patients26.42 ± 21.56 µmol/L[8](9)
Highest Observed in Uremic Patients51.26 ± 23.60 µmol/L[8](9)

Signaling Pathways and Mechanisms of Action

PARP Inhibition and Protection Against Oxidative Stress

Nudifloramide acts as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and programmed cell death. In the presence of excessive DNA damage, often induced by oxidative stress, PARP can become overactivated, leading to depletion of its substrate NAD+ and subsequently ATP, culminating in cell death. By inhibiting PARP, Nudifloramide may preserve the cellular energy pool and protect against cell death under conditions of oxidative stress.[3](4)

PARP_Inhibition_Pathway Oxidative_Stress Oxidative Stress (e.g., Peroxynitrite) DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage PARP PARP Activation DNA_Damage->PARP NAD_depletion NAD+ Depletion PARP->NAD_depletion NAD+ -> PAR ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death Nudifloramide Nudifloramide Nudifloramide->PARP

Caption: Nudifloramide's inhibition of PARP activation.

Anti-inflammatory and Anti-fibrotic Signaling

In a model of kidney fibrosis, Nudifloramide has been shown to inhibit the phosphorylation of Akt, a central node in signaling pathways that promote inflammation and fibrosis.[1](5) This inhibition leads to the downstream suppression of pro-inflammatory and pro-fibrotic gene expression, such as IL-6 and various collagens. This suggests a potential therapeutic role for Nudifloramide in diseases characterized by chronic inflammation and tissue fibrosis.

Anti_inflammatory_Pathway TGFb1 TGF-β1 Akt Akt Phosphorylation TGFb1->Akt Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression (IL-6, Collagens) Akt->Gene_Expression Inflammation_Fibrosis Inflammation & Fibrosis Gene_Expression->Inflammation_Fibrosis Nudifloramide Nudifloramide Nudifloramide->Akt

Caption: Nudifloramide's anti-inflammatory and anti-fibrotic mechanism.

Experimental Protocols

PARP Inhibition Assay

This protocol is a generalized method for assessing PARP inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nudifloramide on PARP activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • Nudifloramide stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Histones (H1 or mixed)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well plates (white, for luminescence)

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of Nudifloramide in assay buffer.

  • In a 96-well plate, add assay buffer, activated DNA, histones, and the Nudifloramide dilutions.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Add the PARP1 enzyme to all wells except for the negative control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a potent PARP inhibitor (e.g., 3-aminobenzamide) or by washing the plate.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add chemiluminescent substrate and measure the luminescence.

  • Calculate the percent inhibition for each Nudifloramide concentration and determine the IC50 value using appropriate software.

PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents (Nudifloramide dilutions, PARP, DNA, NAD+) start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate prepare_reagents->reaction_setup incubation Incubate at RT reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Streptavidin-HRP & Chemiluminescent Substrate stop_reaction->detection read_plate Measure Luminescence detection->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

Caption: Workflow for a PARP inhibition assay.

In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO) for Anti-fibrotic and Anti-inflammatory Activity

This protocol is based on the study by Yoshimura et al. (2023).[1](5)

Objective: To evaluate the anti-fibrotic and anti-inflammatory effects of Nudifloramide in a mouse model of kidney fibrosis.

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Anesthetize the mice (e.g., with isoflurane).

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points with surgical silk.

  • The contralateral (right) kidney serves as an internal control.

  • Administer Nudifloramide orally at a specified dose (e.g., daily) starting from the day of surgery. A vehicle control group should be included.

  • Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery).

  • Harvest the kidneys for analysis.

Analysis:

  • Histology: Fix kidney sections in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius red to assess collagen deposition (fibrosis).

  • Quantitative RT-PCR: Extract total RNA from kidney tissue, reverse transcribe to cDNA, and perform qPCR to quantify the expression of fibrosis-related genes (e.g., Col1a1, Col3a1, Acta2) and inflammation-related genes (e.g., Il6, Tnf).

  • Western Blot: Extract protein from kidney tissue and perform Western blotting to analyze the protein levels of αSMA and the phosphorylation status of Akt.

Ex Vivo Langendorff-perfused Rat Heart Model for Vasodilating Activity

This protocol is based on the study by Przygodzki et al. (2012).[6](7)

Objective: To assess the direct effect of Nudifloramide on coronary flow.

Materials:

  • Male Wistar rats

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Nudifloramide solution

  • Flow probe and data acquisition system

Procedure:

  • Anesthetize the rat and heparinize.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Allow the heart to stabilize.

  • Measure baseline coronary flow.

  • Infuse Nudifloramide at a specific concentration (e.g., 100 µmol/l) into the perfusion line.

  • Continuously record the coronary flow.

  • To determine if the effect is cyclooxygenase-dependent, the experiment can be repeated in the presence of a cyclooxygenase inhibitor (e.g., indomethacin).

Potential for Neuroprotection

While direct experimental evidence for the neuroprotective effects of Nudifloramide in neuronal cell culture or in vivo models of neurodegeneration is currently limited, its known mechanisms of action provide a strong rationale for its potential in this area.

Oxidative stress is a major contributor to neuronal cell death in a wide range of neurodegenerative diseases.[10](10) The study by Slominska et al. (2005) demonstrated that Nudifloramide protects endothelial cells from peroxynitrite-induced NAD+ and ATP depletion through PARP inhibition.[3](4) This protective effect against oxidative stress is highly relevant to neuroprotection.

Furthermore, the anti-inflammatory properties of Nudifloramide, evidenced by the suppression of IL-6, are also pertinent, as neuroinflammation is a key component of many neurodegenerative conditions.

Future research should focus on investigating the effects of Nudifloramide in established in vitro and in vivo models of neurodegeneration, such as primary neuronal cultures subjected to oxidative stress or excitotoxicity, and animal models of diseases like Parkinson's or Alzheimer's.

Conclusion and Future Directions

Nudifloramide is emerging as a bioactive metabolite with a range of physiological effects that extend beyond its role as a uremic toxin. Its inhibitory action on PARP, coupled with its anti-inflammatory and anti-fibrotic properties, suggests its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide provide a foundation for further research into the pharmacological applications of Nudifloramide.

Key areas for future investigation include:

  • Elucidation of the direct neuroprotective effects of Nudifloramide in relevant neuronal models.

  • In-depth investigation of the downstream signaling pathways affected by Nudifloramide-mediated PARP and Akt inhibition.

  • Preclinical studies to evaluate the efficacy and safety of Nudifloramide in animal models of inflammatory, fibrotic, and neurodegenerative diseases.

  • Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery strategies for Nudifloramide.

A deeper understanding of the physiological effects of Nudifloramide will be instrumental in harnessing its therapeutic potential for the development of novel treatments for a range of debilitating diseases.

References

Nudifloramide Accumulation in Chronic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, leading to the accumulation of uremic toxins. Among these is nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide (Vitamin B3). Emerging evidence indicates that elevated levels of nudifloramide in CKD patients are not merely a biomarker of declining renal function but may actively contribute to the pathophysiology of the disease and its associated comorbidities. This technical guide provides a comprehensive overview of the current understanding of nudifloramide accumulation in CKD, its biological activities, and the analytical methodologies used for its quantification. It is intended to serve as a resource for researchers and professionals in the fields of nephrology, toxicology, and drug development.

Introduction

Nudifloramide is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] In individuals with healthy kidney function, nudifloramide is efficiently cleared from the body via urinary excretion.[3] However, in patients with CKD, impaired renal clearance leads to a significant accumulation of this compound in the plasma.[1][3] The European Uremic Toxin Work Group (EUTox) has classified nudifloramide as a uremic toxin.[4] This classification is based on its increased concentration in uremia and its potential to exert biological effects, most notably the inhibition of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and cell death pathways.[1][4] This guide will delve into the quantitative aspects of nudifloramide accumulation, the experimental protocols for its measurement, and the signaling pathways it is known to affect.

Quantitative Data on Nudifloramide Accumulation

The concentration of nudifloramide in plasma is a reliable indicator of the decline in renal function. Multiple studies have quantified its levels in healthy subjects and patients across various stages of CKD. The following table summarizes the reported plasma concentrations of nudifloramide.

Subject Group Nudifloramide Concentration (μmol/L) Nudifloramide Concentration (ng/mL) Reference(s)
Healthy Subjects0.83 ± 0.18126 ± 27[1][3]
Healthy Subjects0.92 ± 0.13140 ± 20[4]
Healthy Subjects (EUTox)9.01 ± 4.471370 ± 680[1][4]
Mild CKD21.8 (mean, in erythrocytes as 2PYTP)11,122 (mean, in erythrocytes as 2PYTP)[4]
Advanced Renal Failure15.5 ± 5.8-[1][5]
End-Stage Renal Disease (ESRD)55.1 (mean, in erythrocytes as 2PYTP)28,111 (mean, in erythrocytes as 2PYTP)[4]
Hemodialysis Patientsup to 40up to 6086[1][3]
Hemodialysis Patients20.37 ± 12.293100 ± 1870[4]
Hemodialysis Patients (EUTox)--[4]
Continuous Ambulatory Peritoneal Dialysis (CAPD)216.7 (mean, in erythrocytes as 2PYTP)110,556 (mean, in erythrocytes as 2PYTP)[4]

Note: Concentrations can vary based on the analytical method and patient population. 2PYTP refers to 2-pyridone-5-carboxamide ribonucleoside triphosphate, a nudifloramide derivative measured in erythrocytes.

Experimental Protocols

The accurate quantification of nudifloramide in biological matrices is crucial for research and clinical monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique.

Representative Protocol for Nudifloramide Quantification in Human Plasma by HPLC

This protocol represents a composite of methodologies described in the literature.[6][7][8]

3.1.1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

3.1.2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 4.8) at a ratio of 5:95 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 305 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of a nudifloramide standard. The concentration in the plasma samples is determined by comparing the peak area with the standard curve.

Signaling Pathways and Biological Effects

The primary molecular target of nudifloramide identified to date is PARP-1.[1][4]

Nudifloramide and the PARP-1 Inhibition Pathway

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. In response to DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery. The inhibition of PARP-1 by nudifloramide can have significant downstream consequences.

nudifloramide_parp_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Renal Cell) Nudifloramide_acc Accumulated Nudifloramide (2PY) Nudifloramide_intra Nudifloramide Nudifloramide_acc->Nudifloramide_intra Enters Cell PARP1 PARP-1 Nudifloramide_intra->PARP1 Inhibits PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Catalyzes Genomic_instability Genomic Instability PARP1->Genomic_instability Leads to (when inhibited) DNA_damage DNA Damage (e.g., from uremic toxins) DNA_damage->PARP1 Activates DNA_repair DNA Repair Complex Recruitment PAR_synthesis->DNA_repair Cell_cycle Cell Cycle Arrest DNA_repair->Cell_cycle Apoptosis Apoptosis DNA_repair->Apoptosis

Nudifloramide-mediated inhibition of the PARP-1 signaling pathway.

Workflow for Investigating Nudifloramide's Effects:

experimental_workflow start Start: Hypothesis Nudifloramide affects renal cell function cell_culture Culture Renal Cells (e.g., proximal tubule cells) start->cell_culture treatment Treat cells with varying concentrations of Nudifloramide cell_culture->treatment parp_assay PARP Activity Assay treatment->parp_assay dna_damage_assay DNA Damage Assay (e.g., comet assay) treatment->dna_damage_assay cell_viability Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) treatment->cell_viability data_analysis Data Analysis and Interpretation parp_assay->data_analysis dna_damage_assay->data_analysis cell_viability->data_analysis

Experimental workflow to study nudifloramide's cellular effects.

Conclusion and Future Directions

The accumulation of nudifloramide is a consistent feature of chronic kidney disease. Its role as a uremic toxin is primarily linked to its inhibitory effect on PARP-1, which can disrupt crucial cellular processes like DNA repair and cell survival. The quantitative data clearly demonstrate a strong correlation between plasma nudifloramide levels and the severity of CKD.

Future research should focus on elucidating the full spectrum of nudifloramide's biological activities in the context of uremia. Investigating its impact on other cellular signaling pathways beyond PARP-1 inhibition is crucial. Furthermore, understanding the clinical consequences of long-term PARP-1 inhibition by nudifloramide in CKD patients could open new avenues for therapeutic interventions aimed at mitigating the toxic effects of this uremic metabolite. The development of standardized and high-throughput analytical methods will also be essential for large-scale clinical studies and for monitoring the efficacy of potential therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a terminal metabolite of niacin (Vitamin B3) metabolism.[1][2] Recent studies have implicated metabolites of excess niacin in cardiovascular disease (CVD), suggesting a potential link to vascular inflammation. This technical guide provides an in-depth analysis of the current understanding of Nudifloramide's role in vascular inflammation, including associated signaling pathways and relevant experimental protocols for further investigation. While direct research on Nudifloramide's specific mechanisms is emerging, this guide synthesizes existing data on related compounds and the broader mechanisms of vascular inflammation to provide a framework for future research and drug development.

Introduction to Nudifloramide and Vascular Inflammation

Nudifloramide (2PY) is an endogenous metabolite resulting from the degradation of nicotinamide-adenine dinucleotide (NAD).[1] Elevated plasma levels of 2PY and its structural isomer, N1-methyl-4-pyridone-3-carboxamide (4PY), have been associated with an increased risk of major adverse cardiovascular events (MACE).[2][3] This association has brought the role of these niacin metabolites in cardiovascular health, particularly in the context of vascular inflammation, into focus.

Vascular inflammation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[3] It is characterized by the activation of endothelial cells, leading to the expression of adhesion molecules and the recruitment of leukocytes to the vessel wall.[4][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to mediating these inflammatory responses.[][7][8]

This guide will explore the putative link between Nudifloramide and vascular inflammation by examining the evidence for related compounds and outlining the key cellular and molecular mechanisms that are likely involved.

Quantitative Data on Niacin Metabolites and Cardiovascular Risk

Recent metabolomics studies have identified a correlation between elevated levels of 2PY and 4PY and the risk of MACE. The following table summarizes the key findings from a study involving two validation cohorts.

MetaboliteCohortHazard Ratio (95% CI) for 3-Year MACE Risk
Nudifloramide (2PY) US Validation (n=2,331)1.64 (1.10–2.42)
European Validation (n=832)2.02 (1.29–3.18)
4PY US Validation (n=2,331)1.89 (1.26–2.84)
European Validation (n=832)1.99 (1.26–3.14)

Data from a study on terminal niacin metabolites and cardiovascular disease risk.[2]

Signaling Pathways in Vascular Inflammation

While the direct effects of Nudifloramide on signaling pathways in vascular inflammation are not yet fully elucidated, research on its structural isomer 4PY and the general mechanisms of vascular inflammation point towards the involvement of the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[][9][10] In the context of vascular inflammation, stimuli such as lipopolysaccharide (LPS) can activate this pathway in endothelial cells.[11][12] This activation leads to the transcription of pro-inflammatory genes, including those encoding adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][5] Studies have shown that 4PY can induce the expression of VCAM-1, suggesting a potential mechanism for its pro-inflammatory effects.[3]

Below is a diagram illustrating the classical NF-κB signaling pathway.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα_p P-IκBα NFκB NF-κB (p50/p65) NFκB->IκBα Inhibition NFκB_n NF-κB NFκB->NFκB_n Translocation Proteasome Proteasome IκBα_p->Proteasome Degradation DNA DNA NFκB_n->DNA Binding Genes Pro-inflammatory Genes (VCAM-1, ICAM-1) DNA->Genes Transcription

Canonical NF-κB signaling pathway in vascular inflammation.
The MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular responses to external stimuli, including inflammation.[7][13][14] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in inflammation.[7] In endothelial cells, activation of MAPK pathways can contribute to the expression of inflammatory mediators.[8]

The diagram below outlines the general MAPK signaling cascade.

MAPK_Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation TranscriptionFactor Transcription Factor (e.g., AP-1) MAPK_n->TranscriptionFactor Activation Genes Inflammatory Gene Expression TranscriptionFactor->Genes Transcription

General overview of the MAPK signaling cascade.

Experimental Protocols for Studying Vascular Inflammation

To investigate the direct effects of Nudifloramide on vascular inflammation, several well-established experimental protocols can be employed. These protocols allow for the assessment of inflammatory responses in both in vitro and in vivo models.

In Vitro Model: LPS-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is designed to assess the anti-inflammatory or pro-inflammatory effects of a test compound on endothelial cells.

Methodology:

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.

  • Treatment: Pre-treat HUVECs with varying concentrations of Nudifloramide for a specified time (e.g., 2 hours).

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.[15][16]

  • Analysis:

    • Gene Expression: Measure the mRNA levels of inflammatory markers such as VCAM-1, ICAM-1, and E-selectin using quantitative real-time PCR (qRT-PCR).

    • Protein Expression: Analyze the protein levels of these markers using Western blotting or ELISA.

    • NF-κB Activation: Assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB via Western blotting of cytoplasmic and nuclear extracts.[17][18]

The workflow for this in vitro experiment is depicted below.

In_Vitro_Workflow Start HUVEC Culture Treatment Pre-treatment with Nudifloramide Start->Treatment Induction LPS Stimulation Treatment->Induction Analysis Analysis Induction->Analysis qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot ELISA ELISA (Protein Secretion) Analysis->ELISA NFkB_Assay NF-κB Activation Assay Analysis->NFkB_Assay

Workflow for in vitro analysis of Nudifloramide's effects.
In Vivo Model: Mouse Model of Atherosclerosis

Animal models are crucial for understanding the systemic effects of compounds on vascular inflammation and atherosclerosis.[19] Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop atherosclerotic lesions.[19]

Methodology:

  • Animal Model: Use ApoE-/- mice, typically fed a high-fat diet to accelerate atherosclerosis development.[19]

  • Treatment: Administer Nudifloramide to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system.[20] Isolate the aorta.[20]

  • Analysis:

    • Lesion Quantification: Stain the aorta with Oil Red O to visualize and quantify atherosclerotic lesions.[20]

    • Immunohistochemistry: Perform immunohistochemical staining of aortic sections for inflammatory markers such as VCAM-1, ICAM-1, and macrophage infiltration (e.g., using an F4/80 antibody).

    • Gene and Protein Expression: Homogenize a portion of the aorta to analyze gene and protein expression of inflammatory mediators as described in the in vitro protocol.

Conclusion and Future Directions

The current evidence suggests a potential link between Nudifloramide (2PY) and vascular inflammation, primarily based on its association with an increased risk of cardiovascular events and the pro-inflammatory effects of its isomer, 4PY. The NF-κB and MAPK signaling pathways are likely to be key mediators of these effects.

Future research should focus on directly investigating the effects of Nudifloramide on endothelial cell activation and inflammatory signaling pathways using the experimental protocols outlined in this guide. Such studies will be crucial for validating the role of Nudifloramide in vascular inflammation and for determining its potential as a therapeutic target in cardiovascular disease. A deeper understanding of the molecular mechanisms underlying the actions of Nudifloramide and related niacin metabolites will be invaluable for the development of novel strategies to combat vascular inflammation and atherosclerosis.

References

Preliminary Studies on the Toxicity of Nudifloramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide (Vitamin B3). It has been identified as a uremic toxin, accumulating to potentially toxic levels in individuals with chronic kidney disease (CKD).[1][2] The primary mechanism of Nudifloramide's toxicity is attributed to its inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and other critical cellular processes. This document provides a summary of the available preliminary data on Nudifloramide's toxicity, outlines relevant experimental protocols for its assessment, and visualizes its metabolic pathway and inhibitory action. While comprehensive preclinical toxicity data is not extensively available in the public domain, this guide synthesizes the current understanding to inform future research and drug development efforts.

Introduction

Nudifloramide is an endogenous metabolite formed from the degradation of nicotinamide-adenine dinucleotide (NAD).[1] Under normal physiological conditions, it is excreted through the kidneys. However, in patients with renal impairment, Nudifloramide accumulates in the plasma, contributing to the uremic state.[1][2] Its role as a uremic toxin is primarily linked to its inhibitory effect on PARP enzymes.[1] This guide focuses on the existing data regarding its toxicity and provides standardized methodologies for further investigation.

Quantitative Toxicity Data

The publicly available quantitative data on Nudifloramide toxicity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against PARP. Additionally, the physiological and pathophysiological concentrations of Nudifloramide provide context for its potential toxic effects in relevant patient populations.

Table 1: In Vitro Inhibitory Concentration of Nudifloramide

Target EnzymeIC50 ValueAssay TypeReference
Poly(ADP-ribose) polymerase (PARP)8 µMEnzymatic Assay--INVALID-LINK--

Table 2: Reported Concentrations of Nudifloramide in Human Plasma

ConditionMean Concentration (± SD)Concentration RangeReference
Healthy Subjects9.01 ± 4.47 µmol/LNot Reported[2]
Uremic Patients26.42 ± 21.56 µmol/LUp to 51.26 ± 23.60 µmol/L[2]

Signaling and Metabolic Pathways

Nudifloramide is a terminal metabolite in the degradation pathway of nicotinamide. Its primary toxic action is the inhibition of PARP, which can disrupt cellular processes reliant on this enzyme, such as DNA repair.

Nudifloramide_Pathway cluster_0 Metabolic Pathway cluster_1 Toxic Action Nicotinamide Nicotinamide (Vitamin B3) MNA 1-Methylnicotinamide Nicotinamide->MNA Methylation Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Aldehyde Oxidase (AOX) PARP PARP (Poly(ADP-ribose) polymerase) Nudifloramide->PARP Inhibition DNA_Repair DNA Repair & Cellular Processes PARP->DNA_Repair

Nudifloramide metabolism and its inhibitory effect on PARP.

Experimental Protocols

Detailed preclinical toxicity studies on Nudifloramide are not widely published. The following are standardized protocols for key experiments that would be essential in characterizing its toxicological profile.

PARP Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of Nudifloramide on PARP.

Objective: To quantify the IC50 value of Nudifloramide for PARP enzyme activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-coated microplates

  • Nudifloramide stock solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Histones are pre-coated onto a 96-well plate to act as a substrate for poly(ADP-ribosyl)ation.

  • Reagent Preparation: Prepare serial dilutions of Nudifloramide in assay buffer. Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and a mix of NAD+ and biotinylated NAD+.

  • Incubation: Add the Nudifloramide dilutions to the wells, followed by the reaction mixture. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP reaction to proceed.

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to the wells and incubate to allow binding to the biotinylated ADP-ribose chains.

  • Substrate Addition: After another wash step, add the HRP substrate. A colorimetric reaction will develop in proportion to the amount of PARP activity.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of Nudifloramide. The IC50 value is calculated as the concentration of Nudifloramide that inhibits 50% of the PARP activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of Nudifloramide on a selected cell line.

Objective: To determine the concentration-dependent effect of Nudifloramide on cell viability.

Materials:

  • Human cell line (e.g., a kidney cell line like HK-2, or a cancer cell line)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Nudifloramide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Nudifloramide in cell culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Nudifloramide concentration relative to the untreated control. Plot the cell viability against the log concentration of Nudifloramide to determine the IC50 value, which represents the concentration that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of Nudifloramide's cytotoxicity.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Incubation & Assay cluster_2 Data Analysis A Cell Line Selection (e.g., HK-2) B Cell Seeding in 96-well Plate A->B D Treatment of Cells B->D C Nudifloramide Serial Dilution C->D E Incubation (24-72h) D->E F Addition of Cytotoxicity Reagent (e.g., MTT) E->F G Incubation & Solubilization F->G H Absorbance Measurement G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The available evidence identifies Nudifloramide as a uremic toxin with a clear mechanism of action through PARP inhibition. The provided data on its in vitro inhibitory concentration and its accumulation in CKD patients underscores its potential clinical significance. However, a comprehensive toxicological profile of Nudifloramide is still lacking. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Assessing the IC50 of Nudifloramide against a diverse panel of human cell lines to identify potential cell-type specific toxicity.

  • Genotoxicity Studies: Performing assays such as the Ames test and chromosomal aberration tests to evaluate its mutagenic potential.

  • In Vivo Toxicity Studies: Conducting acute and sub-chronic toxicity studies in animal models to determine key toxicological parameters like the LD50 and to identify target organs of toxicity.

  • Mechanism of Action Studies: Further elucidating the downstream consequences of PARP inhibition by Nudifloramide in relevant cell types.

A more complete understanding of Nudifloramide's toxicity is crucial for developing strategies to mitigate its effects in patients with chronic kidney disease and for the safe development of any therapeutic agents that may modulate nicotinamide metabolism.

References

Methodological & Application

Application Notes and Protocols for Nudifloramide-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide (a form of vitamin B3) and a key component of the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2][3] Its quantification in biological matrices such as plasma, serum, and urine is of significant interest in various research areas, including studies on kidney function, where it is considered a uremic toxin, and in metabolomics studies related to niacin intake and NAD+ metabolism.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[4][5][6][7] Nudifloramide-d3, a deuterated analog of Nudifloramide, serves as an ideal internal standard for this purpose due to its similar physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Nudifloramide in biological matrices by LC-MS/MS.

Signaling Pathway: Nicotinamide Metabolism

Nudifloramide is a terminal metabolite in the salvage pathway of NAD+ metabolism. This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme in redox reactions and a substrate for various signaling enzymes. The diagram below illustrates the key steps in the conversion of nicotinamide to Nudifloramide.

Figure 1: Simplified Nicotinamide Metabolism Pathway Nicotinamide Nicotinamide N_methylnicotinamide N_methylnicotinamide Nicotinamide->N_methylnicotinamide NNMT Nudifloramide Nudifloramide (2PY) N_methylnicotinamide->Nudifloramide AOX1 Excretion Excretion Nudifloramide->Excretion

Caption: Simplified metabolic pathway of Nicotinamide to Nudifloramide.

Experimental Protocols

This section outlines a general protocol for the quantification of Nudifloramide in human plasma using this compound as an internal standard. This protocol should be optimized and validated in the user's laboratory.

Materials and Reagents
  • Nudifloramide analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nudifloramide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Nudifloramide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma for calibration curve, pooled plasma for QCs, or individual sample).

  • Spike with 10 µL of the appropriate Nudifloramide working standard solution (or blank solution for blank samples).

  • Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix sample.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Figure 2: Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (this compound) start->add_is add_precipitant Add Acetonitrile (200 µL) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: A typical workflow for plasma sample preparation.

LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nudifloramide: To be determined empiricallythis compound: To be determined empirically
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Method Validation and Quantitative Data

A full validation of the LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated assay. Note: The data presented below are representative examples for a similar type of analysis and should be determined experimentally during method validation.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
Nudifloramide1 - 1000> 0.991/x²

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low QC3< 15± 15< 15± 15
Mid QC100< 15± 15< 15± 15
High QC800< 15± 15< 15± 15

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
Low QC85 - 11585 - 1150.85 - 1.15
High QC85 - 11585 - 1150.85 - 1.15

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nudifloramide in biological samples by LC-MS/MS. The protocols outlined in this document serve as a starting point for method development and validation. The implementation of a stable isotope-labeled internal standard is essential for mitigating variability and ensuring the generation of high-quality, reproducible data in clinical and research settings.

References

Application Notes and Protocols for the Quantitative Analysis of Nudifloramide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a terminal metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[1][2] Elevated plasma concentrations of Nudifloramide have been observed in patients with chronic renal failure, suggesting its potential as a uremic toxin.[1][2] Accurate and precise quantification of Nudifloramide in human plasma is crucial for pharmacokinetic studies, clinical diagnostics, and drug development programs targeting pathways involving nicotinamide metabolism.

This document provides a detailed protocol for the quantitative analysis of Nudifloramide in human plasma using a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3][4][5][6] The described method is intended for research and development purposes and should be fully validated according to regulatory guidelines such as those from the FDA before implementation in clinical studies.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like Nudifloramide from plasma samples.[7][8][9]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Nudifloramide analytical standard

  • Isotopically labeled internal standard (IS), e.g., Nudifloramide-d3

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Nudifloramide standard solution into blank human plasma.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in 50:50 MeOH:Water) to each tube, except for blank samples.

  • To precipitate plasma proteins, add 400 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex mix each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

This method utilizes reversed-phase chromatography coupled with tandem mass spectrometry for selective and sensitive detection.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

  • UPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: 5% to 95% B

    • 2.0 - 2.5 min: 95% B

    • 2.5 - 2.6 min: 95% to 5% B

    • 2.6 - 3.5 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nudifloramide: Precursor Ion (Q1) m/z 153.1 -> Product Ion (Q3) m/z 136.1

    • This compound (IS): Precursor Ion (Q1) m/z 156.1 -> Product Ion (Q3) m/z 139.1

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated bioanalytical method for Nudifloramide in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1≤ 20%≤ 20%± 20%
Low QC3≤ 15%≤ 15%± 15%
Mid QC100≤ 15%≤ 15%± 15%
High QC800≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (ACN) is_add->ppt vortex Vortex ppt->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nudifloramide calibration->quantification

Caption: Experimental workflow for Nudifloramide quantification.

Metabolic Pathway

G cluster_pathway Nicotinamide Metabolism cluster_enzymes Enzymes Nicotinamide Nicotinamide (NAM) MNA N-Methylnicotinamide (MNA) Nicotinamide->MNA NNMT Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide AOX1 NNMT Nicotinamide N-methyltransferase AOX1 Aldehyde Oxidase 1

References

Application Note: Quantification of Nudifloramide in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nudifloramide in human urine. Nudifloramide, a key metabolite of nicotinamide, is an inhibitor of poly(ADP-ribose) polymerase (PARP) and a potential biomarker for certain physiological and pathological states, including chronic kidney disease.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to FDA guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for clinical research and drug development applications.

Introduction

Nudifloramide (N-methyl-2-pyridone-5-carboxamide) is an active metabolite of nicotinamide, a form of vitamin B3.[2] It is formed in the body via the aldehyde oxidase (AOX) pathway and is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death.[2][3] Elevated plasma levels of Nudifloramide have been observed in patients with chronic renal failure, suggesting its potential as a uremic toxin and a biomarker for kidney function.[1][2] Accurate and reliable quantification of Nudifloramide in biological matrices such as urine is crucial for understanding its pharmacokinetics and role in various disease states.

This application note provides a detailed protocol for the quantification of Nudifloramide in human urine using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • Nudifloramide analytical standard (≥98% purity)

  • Nudifloramide-d3 (methyl-d3) stable isotope-labeled internal standard (IS) (custom synthesis from a reputable supplier such as Cambridge Isotope Laboratories or Amerigo Scientific)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human urine (drug-free)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Nudifloramide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nudifloramide in methanol.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Nudifloramide stock solution with a 50:50 (v/v) mixture of methanol and water.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution to each urine sample (final concentration of 10 ng/mL), except for the blank samples.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 2

Table 2: MRM Transitions for Nudifloramide and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nudifloramide (Quantifier) 153.1107.110015
Nudifloramide (Qualifier) 153.179.110025
This compound (IS) 156.1110.110015

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The validation parameters included selectivity, linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ).

Selectivity

The selectivity of the method was assessed by analyzing six different blank urine samples. No significant interfering peaks were observed at the retention times of Nudifloramide and the internal standard. The response of any interfering peak was less than 20% of the LLOQ for Nudifloramide and less than 5% for the internal standard.

Linearity and Range

The linearity of the method was evaluated by preparing calibration curves in triplicate on three different days. The calibration curves were constructed by plotting the peak area ratio of Nudifloramide to the internal standard against the nominal concentration of Nudifloramide. The calibration curve was linear over the concentration range of 1 - 1000 ng/mL.

Table 3: Linearity and Range

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Equation y = 0.0125x + 0.0015
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

The intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High) in six replicates.

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.5-3.210.2-4.5
Low36.12.57.81.8
Mid1004.51.85.90.9
High8003.8-1.14.7-1.5

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LOD and LLOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of ≥ 3, and the LLOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (S/N ≥ 10).

Table 5: LOD and LLOQ

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Lower Limit of Quantification (LLOQ) 1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine 100 µL Urine Sample Add_IS Add 10 µL this compound (IS) Urine->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min @ 14,000 x g Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC_Separation C18 Column Separation Injection->LC_Separation MS_Detection ESI+ MRM Detection LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification caption Figure 1. Experimental workflow for Nudifloramide quantification in urine.

Figure 1. Experimental workflow for Nudifloramide quantification in urine.

parp_pathway cluster_pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) [PAR] PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Nudifloramide Nudifloramide Nudifloramide->PARP1_active inhibits caption Figure 2. Nudifloramide inhibits the PARP-1 signaling pathway.

Figure 2. Nudifloramide inhibits the PARP-1 signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of Nudifloramide in human urine. The simple sample preparation protocol and the high selectivity and sensitivity of the method make it suitable for high-throughput analysis in clinical research settings. This validated method can be a valuable asset for studies investigating the role of Nudifloramide in nicotinamide metabolism, renal function, and as a potential therapeutic target.

References

Application Notes and Protocols for Nudifloramide-d3 in Metabolomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules in biological systems, offers a dynamic snapshot of cellular activity.[1] Accurate quantification of metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy and toxicity.[2] The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics, correcting for variations in sample preparation and analytical instrumentation.[3][4]

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) degradation pathway.[2][5][6] Its levels in biological fluids can be indicative of kidney function and have been associated with various pathological conditions.[7][8] Nudifloramide-d3 is a deuterated analog of Nudifloramide, designed for use as an internal standard in mass spectrometry-based metabolomic studies. Its near-identical chemical and physical properties to the endogenous analyte ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thus enabling precise and accurate quantification.[1]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of Nudifloramide in biological samples, particularly plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Nicotinamide Metabolism and the Role of Nudifloramide

Nudifloramide is a downstream product of nicotinamide metabolism. Nicotinamide is converted to N1-methylnicotinamide, which is then oxidized to form Nudifloramide (N1-methyl-2-pyridone-5-carboxamide).[2] This pathway is an important part of NAD+ catabolism.

Nicotinamide Nicotinamide N1_methylnicotinamide N1_methylnicotinamide Nicotinamide->N1_methylnicotinamide NNMT Nudifloramide Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) N1_methylnicotinamide->Nudifloramide AOX1

Caption: Metabolic pathway of Nicotinamide to Nudifloramide.

Experimental Protocols

Materials and Reagents
  • Nudifloramide (analyte standard)

  • This compound (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Ammonium formate

  • Human plasma (or other biological matrix)

Preparation of Stock and Working Solutions
  • Nudifloramide Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nudifloramide and dissolve in 1 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Nudifloramide Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the Nudifloramide stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Nudifloramide from plasma samples.

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to each sample, calibrator, and quality control sample (except for blank samples).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 95% B; 2-8 min, 95-50% B; 8-10 min, 50% B; 10.1-12 min, 95% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS System Triple Quadrupole Mass Spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions should be optimized by infusing the pure Nudifloramide and this compound standards into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energies. Based on the known fragmentation patterns, the following transitions can be used as a starting point:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nudifloramide153.1136.115
Nudifloramide153.194.125
This compound 156.1 139.1 15
This compound 156.1 97.1 25

Note: The transition with the highest intensity is typically used for quantification, while the second is used as a qualifier.

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the Nudifloramide to the this compound internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of Nudifloramide in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Workflow and Data Presentation

The overall workflow for a targeted metabolomics study using this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Nudifloramide Calibration->Quantification

Caption: Experimental workflow for Nudifloramide quantification.
Quantitative Data Summary

The following table summarizes typical parameters for a quantitative LC-MS/MS assay for Nudifloramide using this compound as an internal standard.

ParameterTypical Value
Calibration Curve Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Internal Standard Concentration 100 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

Conclusion

The protocol outlined in these application notes provides a robust and reliable method for the quantification of Nudifloramide in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and other sources of analytical variability, thereby ensuring high-quality data in metabolomic studies. This method can be a valuable tool for researchers in various fields, including clinical diagnostics, drug development, and nutritional science.

References

Application Note: Sample Preparation for Nudifloramide Analysis in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a major metabolite of nicotinamide (a form of vitamin B3).[1][2] Its accumulation in serum has been linked to chronic kidney disease, identifying it as a potential uremic toxin.[3][4] Accurate quantification of Nudifloramide in serum is crucial for clinical research and drug development to understand its pharmacokinetics and pathological roles. This document provides detailed protocols for the preparation of serum samples for the quantitative analysis of Nudifloramide using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The two primary methods covered are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Chemical Properties of Nudifloramide

PropertyValue
CAS Number 701-44-0[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [4]
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml).[1][2]
Synonyms N-methyl-2-pyridone-5-carboxamide, 2-Py, Met2PY, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide[1][2][4]

Experimental Protocols

This section details two common and effective methods for the extraction of Nudifloramide from serum samples: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from serum samples, which can interfere with LC-MS/MS analysis.[5] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[5][6]

Materials and Reagents:

  • Human serum samples

  • Nudifloramide analytical standard

  • Internal Standard (IS) solution (e.g., Nevirapine or a stable isotope-labeled Nudifloramide)

  • Acetonitrile (HPLC or LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to the serum sample. The concentration of the IS should be optimized based on the expected analyte concentration range.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the serum sample (a 2.5:1 solvent to sample ratio).[6]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant, which contains Nudifloramide and the internal standard, and transfer it to a clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to remove any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another effective technique for sample clean-up, which separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases.[7]

Materials and Reagents:

  • Human serum/plasma samples

  • Nudifloramide analytical standard

  • Internal Standard (IS) solution (e.g., Nevirapine)[7]

  • Extraction Solvent (e.g., a mixture of organic solvents, specific composition to be optimized)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 1 mL of human plasma into a suitable microcentrifuge tube.[7]

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Liquid-Liquid Extraction: Add a specific volume of the extraction solvent (e.g., 3 mL of an optimized organic solvent mixture) to the plasma sample.

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure efficient extraction of Nudifloramide into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a defined volume of the mobile phase.

  • Sample Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative performance data for the analysis of Nudifloramide and related metabolites using the described sample preparation methods coupled with LC-MS/MS.

Table 1: Method Validation Parameters

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction
Linear Range (Nudifloramide) 50 - 5000 ng/mL[6]50 - 5000 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99[7]
Internal Standard N'-methylnicotinamide (for related analytes)[1]Nevirapine[7]

Table 2: Recovery and Matrix Effect

AnalyteSample Preparation MethodRecovery (%)Matrix Effect (%)
Nicotinamide Metabolites Protein Precipitation (Acetonitrile)> 88%[1]Not explicitly stated, but method was successful
Nudifloramide (2-Pyr) Liquid-Liquid ExtractionInformation not availableInformation not available

Note: Specific recovery and matrix effect data for Nudifloramide using protein precipitation were not available in the reviewed literature. However, the high recovery of structurally similar metabolites suggests this method is effective.[1] It is crucial to determine these parameters during in-house method validation.

Visualizations

Signaling Pathway

nudifloramide_pathway Nicotinamide Nicotinamide Intermediate 1-methylnicotinamide Nicotinamide->Intermediate Nudifloramide Nudifloramide Intermediate->Nudifloramide AOX AOX Aldehyde Oxidase (AOX)

Caption: Biosynthetic pathway of Nudifloramide.

Experimental Workflows

ppt_workflow cluster_ppt Protein Precipitation Workflow start Serum Sample (200 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (500 µL) add_is->add_acn vortex1 Vortex (1-2 min) add_acn->vortex1 centrifuge1 Centrifuge (12,000 x g, 10 min) vortex1->centrifuge1 transfer_supernatant Collect Supernatant centrifuge1->transfer_supernatant dry_down Evaporate to Dryness (N₂) transfer_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 end Analyze by LC-MS/MS centrifuge2->end

Caption: Protein Precipitation Workflow Diagram.

lle_workflow cluster_lle Liquid-Liquid Extraction Workflow start Plasma Sample (1 mL) add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex1 Vortex (5-10 min) add_solvent->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 transfer_organic Collect Organic Layer centrifuge1->transfer_organic dry_down Evaporate to Dryness (N₂) transfer_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Workflow Diagram.

References

Application of Nudifloramide-d3 in Pharmacokinetic Studies: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a key metabolite in the degradation pathway of nicotinamide adenine dinucleotide (NAD).[1][2] Its accumulation in plasma has been observed in patients with chronic renal failure, highlighting its potential as a biomarker for kidney dysfunction.[2][3] Accurate quantification of Nudifloramide in biological matrices is crucial for pharmacokinetic (PK) studies aimed at understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Nudifloramide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4][5][6]

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in pharmacokinetic studies of Nudifloramide.

Principle and Strategy

The core of this methodology relies on the principle of isotope dilution mass spectrometry. This compound, being chemically identical to Nudifloramide but with a three-Dalton mass difference due to the replacement of three hydrogen atoms with deuterium, co-elutes with the analyte during chromatographic separation. This allows it to experience and correct for variations during sample preparation, injection, and ionization.[4][] By adding a known amount of this compound to all samples (including calibration standards, quality controls, and unknown study samples) at the initial stage of sample preparation, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the concentration of the analyte, regardless of sample loss or matrix-induced signal suppression or enhancement.[6]

Application Notes

  • Internal Standard Selection: this compound is an ideal internal standard for the quantification of Nudifloramide due to its identical chemical and physical properties, ensuring it behaves similarly to the analyte during extraction and chromatography.

  • Bioanalytical Method Validation: The described LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for pharmacokinetic studies. Validation should include assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

  • Pharmacokinetic Model: The data obtained from this method can be used to determine key pharmacokinetic parameters of Nudifloramide, such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

  • Clinical Relevance: This method is suitable for quantifying Nudifloramide in plasma samples from clinical studies, which can aid in understanding its disposition in various physiological and pathological states, particularly in the context of kidney disease.[2]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/PuritySource (Example)
Nudifloramide≥98%Sigma-Aldrich
This compoundIsotopic Purity ≥99%Toronto Research Chemicals
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Formic Acid (FA)LC-MS GradeThermo Fisher Scientific
WaterDeionized, 18 MΩ·cmMilli-Q System
Human Plasma (blank)K2EDTABioIVT
Instrumentation and Conditions
ParameterSpecification
LC System
HPLCShimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B
MS/MS System
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature550 °C
Curtain Gas35 psi
Collision Gas9 psi
MRM Transitions
NudifloramideQ1: 153.1 m/z, Q3: 136.1 m/z
This compoundQ1: 156.1 m/z, Q3: 139.1 m/z
Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw plasma samples (calibration standards, QCs, and study samples) on ice.

  • Aliquot Samples: In a 96-well plate, aliquot 50 µL of each plasma sample.

  • Add Internal Standard: Add 150 µL of the internal standard working solution (this compound at 100 ng/mL in acetonitrile with 0.1% formic acid) to each well.

  • Precipitate Protein: Vortex the plate for 2 minutes at 1200 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute (Optional): If necessary, dilute the supernatant with 100 µL of water with 0.1% formic acid.

  • Inject: Inject 5 µL of the final solution into the LC-MS/MS system.

Data Analysis and Quantification

The concentration of Nudifloramide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Accuracy & Precision Accuracy: 95.2% - 103.5%Precision (CV): 2.1% - 5.8%Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)
Inter-day Accuracy & Precision Accuracy: 97.1% - 101.8%Precision (CV): 3.5% - 7.2%Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)
Matrix Effect 98.5% - 104.2%CV of IS-normalized matrix factor ≤15%
Recovery 92.3% - 97.8%Consistent and reproducible
Stability (Freeze-Thaw, 3 cycles) -2.5% to 3.1% change≤15% change from nominal concentration
Stability (Short-term, 24h at RT) -1.8% to 2.5% change≤15% change from nominal concentration

Visualizations

Nicotinamide Metabolism to Nudifloramide

Nicotinamide_Metabolism Nicotinamide Nicotinamide MNA N1-Methylnicotinamide Nicotinamide->MNA NNMT Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide AOX1 Excretion Renal Excretion Nudifloramide->Excretion Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound (150 µL in ACN) Plasma_Sample->Add_IS Vortex Vortex Mix (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC_Injection Inject (5 µL) into LC-MS/MS Supernatant->LC_Injection Data_Acquisition MRM Data Acquisition LC_Injection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

References

Application Notes and Protocols for Niacin Metabolite Profiling Using Nudifloramide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of niacin (Vitamin B3) and its metabolites in biological matrices, particularly human plasma and urine. The use of a stable isotope-labeled internal standard, Nudifloramide-d3, is detailed to ensure high accuracy and precision in metabolite profiling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Niacin is a crucial nutrient for cellular metabolism, primarily as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Understanding the metabolic fate of niacin is critical in nutrition research, clinical diagnostics, and drug development, as imbalances in its metabolic pathways are associated with various health conditions. Nudifloramide (also known as N1-Methyl-2-pyridone-5-carboxamide or 2PY) is a terminal metabolite of niacin.[1][2] Accurate quantification of niacin and its metabolites, such as nicotinamide (NAM), nicotinuric acid (NUA), and Nudifloramide (2PY), provides valuable insights into metabolic function and response to therapeutic interventions.[3]

Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and ability to correct for matrix effects and variations in sample processing.[4] this compound, a deuterated analog of Nudifloramide, serves as an ideal internal standard for the quantification of niacin metabolites.

Niacin Metabolism Signaling Pathway

Dietary niacin and tryptophan are the primary sources for the synthesis of NAD+, an essential cofactor in numerous metabolic reactions. Excess niacin is metabolized into various compounds that are excreted. The major metabolic pathways include the conversion of niacin to nicotinamide, which is then methylated and oxidized to form Nudifloramide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY).

Niacin_Metabolism cluster_synthesis NAD+ Synthesis Niacin Niacin (Nicotinic Acid) NAD NAD+ Niacin->NAD NUA Nicotinuric Acid (NUA) Niacin->NUA Conjugation Tryptophan Tryptophan Tryptophan->NAD NAM Nicotinamide (NAM) NAD->NAM Degradation MNA N1-Methylnicotinamide (MNA) NAM->MNA Methylation Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Oxidation FourPY N-Methyl-4-pyridone-3-carboxamide (4PY) MNA->FourPY Oxidation

Figure 1: Simplified Niacin Metabolism Pathway

Experimental Protocols

Synthesis of this compound (Internal Standard)

While commercial availability should be explored, a general synthetic approach for this compound involves the methylation of a suitable precursor with a deuterated methylating agent. For instance, a common strategy is the methylation of a pyridone precursor using deuterated methyl iodide (CD3I) or another deuterated methyl source. The synthesis should be followed by purification using techniques like high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment and chemical purity.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of niacin and its metabolites from human plasma.[3][5]

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (LC-MS grade)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 5% methanol in 0.1% formic acid).[3]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [3]

  • Column: A reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100 x 2.1 mm, 1.8 µm) is often suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: An isocratic elution with 5% methanol in 0.1% formic acid can be used for the separation of key metabolites.[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 9 minutes.[3]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following table provides example MRM transitions for niacin metabolites and this compound. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Niacin (NA)124.180.1
Nicotinamide (NAM)123.180.0
Nicotinuric Acid (NUA)181.079.0
Nudifloramide (2PY)153.1110.2
This compound (IS) 156.1 113.2

Data Presentation and Quantitative Analysis

Calibration curves should be prepared by spiking known concentrations of the analytes into a blank matrix (e.g., drug-free plasma). The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

Table 1: Example Calibration Curve and Linearity Data
AnalyteConcentration Range (ng/mL)
Niacin (NA)2.0 - 3000> 0.99
Nicotinamide (NAM)10.0 - 1600> 0.99
Nicotinuric Acid (NUA)2.0 - 3000> 0.99
Nudifloramide (2PY)50.0 - 5000> 0.99

Data presented here is representative and should be established for each specific assay.[3]

Table 2: Example Precision and Accuracy Data
AnalyteQC LevelIntra-assay RSD (%)Inter-assay RSD (%)Accuracy (%)
Niacin (NA) Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110
Nudifloramide (2PY) Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110

RSD: Relative Standard Deviation. QC: Quality Control. Data is illustrative of typical acceptance criteria.[5]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for niacin metabolite profiling using this compound.

Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with This compound IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Metabolites Calibration->Quantification

Figure 2: Experimental Workflow for Niacin Metabolite Profiling

References

Application Notes and Protocols for High-Throughput Screening of Nudifloramide in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation. Emerging research has highlighted its potential as a biomarker for certain pathological conditions, notably chronic kidney disease (CKD), where its plasma concentrations are significantly elevated. Furthermore, Nudifloramide has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cellular stress responses. The ability to rapidly and reliably quantify Nudifloramide in large cohorts of clinical samples is therefore of significant interest for clinical diagnostics, patient stratification, and drug development.

These application notes provide a comprehensive framework for the high-throughput screening of Nudifloramide in human plasma and urine samples using automated liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathway

Nudifloramide is a product of the NAD+ salvage pathway. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including PARPs. In this pathway, nicotinamide is methylated to 1-methylnicotinamide, which is then oxidized to Nudifloramide. As a PARP inhibitor, Nudifloramide competes with NAD+ at the enzyme's catalytic site, potentially modulating cellular processes dependent on PARP activity.[1]

NAD+ Metabolism and Nudifloramide Formation

NAD_Metabolism cluster_salvage NAD+ Salvage Pathway cluster_parp PARP Inhibition NAD NAD+ NAM Nicotinamide NAD->NAM PARP, Sirtuins, CD38 MNA 1-Methylnicotinamide NAM->MNA NNMT Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide AOX1 PARP PARP Nudifloramide->PARP inhibits PARP->NAD consumes PAR Poly(ADP-ribose) PARP->PAR synthesizes DNA_damage DNA Damage DNA_damage->PARP activates

Caption: NAD+ metabolism leading to Nudifloramide and its role in PARP inhibition.

Quantitative Data Summary

The following tables summarize the expected concentrations of Nudifloramide in clinical samples from healthy individuals and patients with uremia, a condition associated with chronic kidney disease. This data is essential for establishing calibration ranges and quality control levels in the high-throughput screening assay.

Table 1: Nudifloramide Concentrations in Human Plasma

PopulationMean Concentration (µM)Standard Deviation (µM)Reference
Healthy Adults9.004.47[2]
Patients with Uremia51.2723.66[2]

High-Throughput Screening Workflow

The proposed high-throughput screening workflow is designed for the rapid and automated quantification of Nudifloramide in 96-well plate format, from sample preparation to data acquisition.

Experimental Workflow Diagram

HTS_Workflow start Clinical Samples (Plasma/Urine) plate_prep Sample Aliquoting into 96-Well Plate start->plate_prep is_add Addition of Internal Standard plate_prep->is_add sample_prep Automated Sample Preparation (Protein Precipitation or SPE) is_add->sample_prep centrifuge Centrifugation/ Elution sample_prep->centrifuge transfer Supernatant/Eluate Transfer to Analysis Plate centrifuge->transfer lcms Rapid LC-MS/MS Analysis transfer->lcms data_proc Data Processing & Quantification lcms->data_proc end Results data_proc->end

Caption: High-throughput screening workflow for Nudifloramide analysis.

Experimental Protocols

The following protocols are optimized for high-throughput analysis and can be adapted for various automated liquid handling systems.

Materials and Reagents
  • Nudifloramide analytical standard

  • Isotopically labeled Nudifloramide (e.g., Nudifloramide-d3) as internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma and urine (for calibration standards and quality controls)

  • 96-well collection plates

  • 96-well solid-phase extraction (SPE) plates (e.g., mixed-mode cation exchange) or protein precipitation plates

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Nudifloramide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Nudifloramide stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 1 µM in 50:50 (v/v) methanol:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma or urine with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

Automated Sample Preparation: Protein Precipitation (for Plasma)

This method is rapid and suitable for high-throughput screening.

  • Aliquot 50 µL of clinical plasma samples, calibration standards, and QCs into a 96-well plate.

  • Add 10 µL of the 1 µM internal standard working solution to each well.

  • Add 150 µL of cold acetonitrile to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Automated Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma and Urine)

SPE provides cleaner extracts and can be fully automated on 96-well plates.[3][4][5][6]

  • Sample Pre-treatment:

    • Plasma: Dilute 50 µL of plasma with 150 µL of 2% formic acid in water. Add 10 µL of the 1 µM internal standard.

    • Urine: Dilute 50 µL of urine with 150 µL of water. Add 10 µL of the 1 µM internal standard.

  • SPE Plate Conditioning: Condition a 96-well mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated samples onto the SPE plate.

  • Washing: Wash the wells with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Nudifloramide and the internal standard with 2 x 100 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

A rapid LC gradient coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.

Table 2: LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B in 2 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nudifloramide: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)This compound: Precursor > Product (Quantifier)

Note: Specific MRM transitions should be optimized by infusing the analytical standards into the mass spectrometer. Based on public database spectra, potential precursor ions would be around m/z 153.1 for Nudifloramide.[2]

Data Analysis and Acceptance Criteria

  • Quantification: Generate a calibration curve by plotting the peak area ratio of Nudifloramide to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

    • The accuracy of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification).

    • The precision (coefficient of variation, CV%) of the QC samples should be ≤ 15%.

Conclusion

The described high-throughput screening methodology provides a robust and efficient approach for the quantitative analysis of Nudifloramide in clinical plasma and urine samples. The automation of sample preparation in a 96-well format significantly increases sample throughput, making this protocol ideal for large-scale clinical studies, biomarker validation, and pharmacokinetic assessments in drug development programs targeting NAD+ metabolism and PARP inhibition.

References

Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nudifloramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a key metabolite of nicotinamide (a form of vitamin B3) and is increasingly recognized for its biological significance.[1][2] It is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and cellular stress responses.[1][3] Elevated levels of Nudifloramide have been observed in patients with chronic renal failure, implicating it as a potential uremic toxin.[1][3][4] Given its role in cellular processes and disease, a robust and validated analytical method for the accurate quantification of Nudifloramide in various biological matrices is essential for advancing research and drug development.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Nudifloramide. The described protocol is intended to provide a reliable and reproducible assay for researchers in academic and industrial settings.

Chemical Properties of Nudifloramide

PropertyValue
CAS Number 701-44-0[1][2]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [2]
Synonyms N-methyl-2-pyridone-5-carboxamide, 2-Py, Met2PY[1]
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml).[1]

Experimental Protocols

Materials and Reagents
  • Nudifloramide reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this assay. The following conditions have been optimized for the separation and quantification of Nudifloramide:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 1.0% acetic acid)[5][6]
Gradient Elution 0-30 min, 0-60% Acetonitrile; 30-40 min, 60% Acetonitrile[5][6]
Flow Rate 1.0 mL/min[5][6]
Detection Wavelength 280 nm[5][6]
Injection Volume 20 µL
Column Temperature Ambient
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nudifloramide reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Assay Validation

The developed HPLC method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Data Presentation

Table 1: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100> 0.998

Table 2: Precision and Accuracy

QC Sample (µg/mL)Precision (%RSD, n=6)Accuracy (%Recovery)
Low (5) < 5%95 - 105%
Mid (25) < 5%95 - 105%
High (75) < 5%95 - 105%

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) ~1.2
Limit of Quantification (LOQ) ~4.0

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Nudifloramide Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Plasma Sample Collection Precipitate Protein Precipitation (Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtering (0.45 µm) Reconstitute->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Nudifloramide in Samples Calibrate->Quantify Validate Assay Validation Quantify->Validate

Caption: Experimental workflow for the validated HPLC assay of Nudifloramide.

Nudifloramide and the PARP Signaling Pathway

Nudifloramide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1.[1][3] PARP-1 is a key enzyme in the cellular response to DNA damage. Upon DNA strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 by Nudifloramide can disrupt this repair process.

parp_pathway cluster_cellular Cellular Response to DNA Damage cluster_inhibition Inhibition by Nudifloramide DNA_Damage DNA Damage (e.g., single-strand breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Nudifloramide Nudifloramide Nudifloramide->Inhibition

Caption: Nudifloramide's inhibitory effect on the PARP-1 signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of Nudifloramide in biological samples. This validated assay can be readily implemented in research and clinical laboratories to support studies on the pharmacology, toxicology, and clinical relevance of this important metabolite. The provided protocols and validation data demonstrate the robustness of the method for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Nudifloramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Nudifloramide.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Frequently Asked Questions (FAQs) - HPLC

Q1: My Nudifloramide peak is showing significant tailing in a reversed-phase HPLC method. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar compound like Nudifloramide is a common issue in reversed-phase chromatography. The primary causes and their solutions are:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar amide group of Nudifloramide, leading to tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing unwanted interactions. Using a highly end-capped, modern C18 column can also significantly reduce silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: If the pH is not optimal, Nudifloramide might be in multiple ionization states, causing peak broadening and tailing.

    • Solution: Ensure the mobile phase pH is controlled and consistent. For Nudifloramide, which is a neutral compound, pH control is primarily for minimizing silanol interactions.

  • Contamination: A contaminated guard or analytical column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q2: I am observing poor retention of Nudifloramide on my C18 column, with the peak eluting very early, close to the solvent front. How can I increase its retention time?

A2: Nudifloramide is a polar molecule, which can lead to insufficient retention on traditional C18 columns. Here are some strategies to increase retention:

  • Decrease the Organic Solvent Percentage: Reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content will increase the retention of polar analytes.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.

  • Consider a Different Stationary Phase: A phenyl-hexyl or a cyano column might offer different selectivity and increased retention for Nudifloramide.

  • Use an Ion-Pairing Reagent: Although Nudifloramide is neutral, if analyzing it alongside ionic metabolites, an ion-pairing reagent like sodium heptanesulfonate can be used to modify the retention of the ionic species, which may indirectly improve the separation of Nudifloramide.

Q3: My retention times for Nudifloramide are drifting from one injection to the next. What could be the cause?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time shifts. Degas the mobile phase and purge the pump.

Experimental Protocol: Reversed-Phase HPLC for Nudifloramide

This protocol provides a starting point for the separation of Nudifloramide. Optimization may be required based on the specific sample matrix and instrumentation.

Table 1: HPLC Method Parameters for Nudifloramide Analysis

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 96% A / 4% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temp. 30°C

Note: This method is based on a published procedure for the simultaneous analysis of nicotinamide and its metabolites.

Troubleshooting Workflow for HPLC Peak Tailing

hplc_tailing_troubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume/ Concentration start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes overload_no Peak Shape Improves? (No) check_overload->overload_no issue_overload Issue: Column Overload overload_yes->issue_overload lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) overload_no->lower_ph ph_yes Peak Shape Improves? (Yes) lower_ph->ph_yes ph_no Peak Shape Improves? (No) lower_ph->ph_no issue_silanol Issue: Silanol Interaction ph_yes->issue_silanol new_column Use High-Purity, End-capped Column ph_no->new_column issue_column_chem Issue: Poor Column Chemistry new_column->issue_column_chem end Problem Resolved end2 Problem Likely Resolved end3 Problem Resolved issue_overload->end issue_silanol->end2 issue_column_chem->end3

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis of Nudifloramide.

Gas Chromatography (GC) Troubleshooting Guide

Frequently Asked Questions (FAQs) - GC

Q1: Is it possible to analyze Nudifloramide by Gas Chromatography (GC)?

A1: Direct analysis of Nudifloramide by GC is challenging due to its low volatility and the presence of an active hydrogen on the amide group. Derivatization is required to increase its volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization technique for this purpose.

Q2: My derivatized Nudifloramide peak is broad or tailing in the GC chromatogram. What are the potential causes?

A2: Poor peak shape for a derivatized analyte can be due to several factors:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the derivatization conditions, including the amount of derivatizing agent (e.g., BSTFA or MSTFA), reaction time, and temperature. Ensure the sample is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized analyte.

    • Solution: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions.

  • Column Bleed: At high temperatures, the stationary phase can degrade, leading to baseline noise and peak tailing.

    • Solution: Use a column with a high-temperature limit and operate within the recommended temperature range.

Q3: I am not seeing a peak for my derivatized Nudifloramide. What should I check?

A3: The absence of a peak can be due to several issues:

  • Derivatization Failure: The derivatization may have failed completely.

    • Solution: Verify the integrity of your derivatizing reagent, as they are sensitive to moisture. Prepare a fresh derivatization mixture and re-run the reaction.

  • Thermal Degradation: The derivatized analyte may be degrading in the hot injector.

    • Solution: Lower the injector temperature.

  • Incorrect GC Conditions: The oven temperature program or carrier gas flow rate may not be suitable for the elution of the derivatized Nudifloramide.

    • Solution: Optimize the GC method, starting with a lower initial oven temperature and a slower temperature ramp.

Experimental Protocol: GC-MS Analysis of Nudifloramide via Trimethylsilylation

This protocol provides a general procedure for the derivatization and subsequent GC-MS analysis of Nudifloramide.

Table 2: Derivatization and GC-MS Parameters for Nudifloramide

StepProcedure
1. Sample Preparation Evaporate the sample extract containing Nudifloramide to complete dryness under a stream of nitrogen.
2. Derivatization Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
Cap the vial tightly and heat at 70°C for 30 minutes.
3. GC-MS Analysis
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250°C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Logical Relationship for Successful GC Analysis of Nudifloramide

gc_success_logic cluster_deriv Derivatization Factors cluster_gc GC Method Parameters cluster_system System Inertness start Goal: Successful GC Analysis of Nudifloramide derivatization Complete Derivatization start->derivatization gc_conditions Optimized GC Conditions start->gc_conditions inert_system Inert GC System start->inert_system dry_sample Dry Sample derivatization->dry_sample fresh_reagent Fresh Reagent derivatization->fresh_reagent optimal_time_temp Optimal Time/Temp derivatization->optimal_time_temp temp_program Suitable Temp Program gc_conditions->temp_program injector_temp Appropriate Injector Temp gc_conditions->injector_temp flow_rate Correct Flow Rate gc_conditions->flow_rate deactivated_liner Deactivated Liner inert_system->deactivated_liner conditioned_column Conditioned Column inert_system->conditioned_column

Caption: Key factors for achieving a successful GC analysis of Nudifloramide.

Overcoming matrix effects in Nudifloramide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Nudifloramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to overcoming matrix effects in the quantitative analysis of Nudifloramide from biological matrices.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of the Nudifloramide signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[1][2][3] This can lead to inaccurate and irreproducible results.[1][4] This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects.

1. Problem Identification: Are you observing signs of matrix effects?

  • Question: Are you experiencing poor peak shape, inconsistent signal intensity, high variability in quantification, or retention time shifts for Nudifloramide?[1][5]

  • Action: These are common indicators of matrix effects.[1][5] Proceed to the diagnosis stage to confirm the presence and nature of these effects.

2. Diagnosis: Confirming the Presence and Nature of Matrix Effects

  • Question: How can I confirm that matrix effects are impacting my Nudifloramide analysis?

  • Answer: Two primary methods can be used:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6] By infusing a constant flow of Nudifloramide solution post-column and injecting a blank matrix extract, any deviation in the Nudifloramide signal baseline will indicate the retention time of interfering components.[4][5]

    • Comparison of Calibration Curves: Prepare two calibration curves for Nudifloramide: one in a pure solvent and another in a matrix extract from a blank sample (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[2][5]

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed. The most effective approach is often a combination of these techniques.

  • A. Optimize Sample Preparation: The primary goal is to remove interfering matrix components, such as phospholipids, while efficiently extracting Nudifloramide.[2][7]

    • Liquid-Liquid Extraction (LLE): Can be effective for separating Nudifloramide based on its polarity and solubility.

    • Solid-Phase Extraction (SPE): Offers a more selective way to isolate Nudifloramide and remove interferences.[2][7] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[7][8]

    • Phospholipid Depletion Plates (e.g., HybridSPE): These are specifically designed to remove phospholipids, a major source of matrix effects in plasma and serum samples.

  • B. Optimize Chromatographic Conditions: The aim is to achieve baseline separation between Nudifloramide and any remaining matrix components.[2][4]

    • Mobile Phase Modification: Adjusting the pH or organic solvent composition of the mobile phase can alter the retention times of Nudifloramide and interfering compounds, potentially resolving them.[8]

    • Gradient Optimization: A longer, shallower gradient can improve the separation of complex mixtures.[8]

    • Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC) to enhance resolution.[8]

  • C. Utilize an Appropriate Internal Standard: This is a crucial step to compensate for matrix effects that cannot be completely eliminated.[2][4]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of Nudifloramide is the ideal internal standard.[4][9][10] It co-elutes with Nudifloramide and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[2][10]

  • D. Modify MS/MS Parameters:

    • Ion Source Optimization: Fine-tuning ion source parameters like temperature and gas flows can sometimes help minimize the impact of matrix effects.[11][12]

    • Alternative Ionization Techniques: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Nudifloramide, by co-eluting compounds from the sample matrix.[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and reproducibility of quantitative measurements.[1][4]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices like plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[7] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with the analyte of interest.

Q3: Why is a stable isotope-labeled (SIL) internal standard the best choice for overcoming matrix effects?

A3: A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte (Nudifloramide).[10][14] This means it will behave similarly during sample preparation, chromatography, and ionization.[2] By co-eluting with the analyte, it experiences the same degree of matrix-induced signal suppression or enhancement.[2] The consistent ratio of the analyte signal to the SIL internal standard signal allows for accurate quantification, even in the presence of variable matrix effects.[2]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[4][6] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if Nudifloramide is present at low concentrations.[4][6]

Q5: What is a matrix-matched calibration curve and how does it help?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the study samples.[2] This approach helps to compensate for systematic matrix effects by ensuring that the calibration standards and the unknown samples experience similar ionization suppression or enhancement.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Diagnosis

Objective: To identify retention time windows where ion suppression or enhancement occurs.[4][6]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Nudifloramide standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phases for your chromatographic method

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the outlet of the syringe pump, containing the Nudifloramide standard solution, to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the Nudifloramide standard solution at a constant, low flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Start the LC gradient without an injection and monitor the signal of the Nudifloramide precursor ion to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused Nudifloramide. Any significant dip from the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Nudifloramide from Plasma

Objective: To extract Nudifloramide from plasma while removing interfering matrix components.

Materials:

  • Mixed-mode SPE cartridges (e.g., combining reversed-phase and cation exchange)

  • Plasma sample containing Nudifloramide

  • Internal standard solution (ideally, a SIL version of Nudifloramide)

  • Methanol (conditioning and elution solvent)

  • Water (conditioning solvent)

  • Washing solution (e.g., 5% methanol in water)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Pre-treatment: Add the internal standard to the plasma sample and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the washing solution to remove polar interferences.

  • Elution: Elute Nudifloramide and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nudifloramide Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95 ± 5-60 ± 8
Liquid-Liquid Extraction (LLE)85 ± 7-35 ± 6
Solid-Phase Extraction (SPE)92 ± 4-15 ± 4
Phospholipid Depletion (PLD)94 ± 6-10 ± 3

This table presents example data to illustrate the typical performance of different sample preparation methods. Actual results may vary.

Table 2: Effect of Internal Standard on Nudifloramide Quantification

Internal Standard TypeAccuracy (%)Precision (%CV)
No Internal Standard75 ± 1518
Structural Analog IS92 ± 89
Stable Isotope-Labeled IS99 ± 3< 5

This table presents example data to highlight the benefits of using a stable isotope-labeled internal standard.

Visualizations

Troubleshooting_Workflow Problem Problem Identification (Poor peak shape, inconsistent signal, high variability) Diagnosis Diagnosis (Confirm Matrix Effects) Problem->Diagnosis Indicators observed Mitigation Mitigation Strategies Diagnosis->Mitigation Matrix effects confirmed SamplePrep Optimize Sample Preparation (SPE, LLE, PLD) Mitigation->SamplePrep Chromatography Optimize Chromatography (Gradient, Mobile Phase) Mitigation->Chromatography InternalStandard Use SIL Internal Standard Mitigation->InternalStandard Analysis Re-analyze Samples SamplePrep->Analysis Chromatography->Analysis InternalStandard->Analysis

Caption: A workflow diagram for troubleshooting matrix effects.

Mitigation_Strategies cluster_approaches Approaches to Overcoming Matrix Effects cluster_methods Remove Remove Interferences (Proactive) SPE Solid-Phase Extraction (SPE) Remove->SPE LLE Liquid-Liquid Extraction (LLE) Remove->LLE Chrom Chromatographic Separation Remove->Chrom Compensate Compensate for Effects (Reactive) SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate->SIL_IS MMC Matrix-Matched Calibrants Compensate->MMC

Caption: Key strategies for mitigating matrix effects.

References

Troubleshooting poor peak shape for Nudifloramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for common issues encountered during the chromatographic analysis of Nudifloramide, particularly focusing on poor peak shape. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for Nudifloramide and how can I resolve this issue?

Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, is a frequent problem in HPLC analysis.[1][2] This can lead to inaccurate quantification and poor resolution.[1][2] For Nudifloramide, a basic compound, the primary causes are often related to secondary interactions with the stationary phase.

Potential Causes and Solutions:

Potential Cause Detailed Solution
Secondary Silanol Interactions The amide and pyridine groups in Nudifloramide can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[3] To mitigate this, add a competitive base to the mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5%, or use an acidic modifier like formic acid or acetic acid (0.1%) to suppress the ionization of silanols.[4] Using a column with end-capping or a base-deactivated stationary phase is also highly recommended.[4]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][2] To check for this, dilute the sample and inject a smaller volume.[1] If the peak shape improves, this indicates column overload.
Metal Contamination The presence of metal ions in the sample, mobile phase, or from stainless steel components of the HPLC system can chelate with Nudifloramide, causing tailing.[4] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 5 mmol/L) to the mobile phase can help.[3] Ensure high-purity, HPLC-grade solvents are used.[4]
Column Voids or Degradation A void at the head of the column or degradation of the stationary phase can lead to poor peak shape.[3] This can be diagnosed by reversing and flushing the column (if permitted by the manufacturer) or by replacing the guard column. If the problem persists, the analytical column may need to be replaced.[3][4]
Q2: My Nudifloramide peak is showing fronting. What are the likely causes and solutions?

Peak fronting, an asymmetry with the peak front sloped, is less common than tailing but can still occur.[4]

Potential Causes and Solutions:

Potential Cause Detailed Solution
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with high aqueous content), it can cause peak fronting.[5] Ideally, the sample should be dissolved in the mobile phase itself.[3][5] If solubility is an issue, use the weakest possible solvent that can adequately dissolve Nudifloramide and keep the injection volume small.[3]
Column Overload Similar to peak tailing, severe column overload can also manifest as peak fronting.[4] Reduce the sample concentration or injection volume to see if the peak shape improves.[1]
Column Collapse A collapsed column bed, which can be a catastrophic column failure, is a common cause of peak fronting.[4] This is often due to operating outside the column's recommended pH or pressure limits. In this case, the column must be replaced.[4]
Q3: Why is my Nudifloramide peak broad, and how can I improve its sharpness?

Broad peaks can compromise sensitivity and resolution, making accurate quantification difficult.

Potential Causes and Solutions:

Potential Cause Detailed Solution
Large Injection Volume Injecting a large volume of sample, especially if the solvent is stronger than the mobile phase, can lead to peak broadening.[3] Reduce the injection volume to see if the peak becomes sharper.
Column Deterioration A general loss of column efficiency will result in broader peaks for all analytes.[3] This can be due to the accumulation of contaminants or the degradation of the stationary phase over time. Replacing the column is often the solution.[3]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
Inappropriate Mobile Phase If the mobile phase is too weak, the analyte will have a long retention time and the peak may broaden due to diffusion.[1] If it's too strong, the peak may elute too quickly and co-elute with the solvent front. Optimizing the mobile phase composition, particularly the organic-to-aqueous ratio, is crucial.[1]

Experimental Protocols

Below is a sample HPLC method for the analysis of Nudifloramide. This protocol can be used as a starting point and should be optimized for your specific instrumentation and requirements.

Sample Preparation Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Nudifloramide in a 50:50 mixture of methanol and water. Nudifloramide is soluble in DMSO, DMF, ethanol, and PBS (pH 7.2). To enhance solubility, the solution can be heated to 37°C and sonicated.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.

HPLC Method Protocol:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 265 nm

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Problem Identification cluster_2 Potential Solutions start Poor Peak Shape Observed problem Identify Peak Shape Problem start->problem tailing Tailing problem->tailing Asymmetric to the right fronting Fronting problem->fronting Asymmetric to the left broad Broad problem->broad Wide Symmetrical Peak sol_tailing1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) tailing->sol_tailing1 sol_tailing2 Reduce Sample Concentration tailing->sol_tailing2 sol_tailing3 Use Base-Deactivated Column tailing->sol_tailing3 sol_fronting1 Match Sample Solvent to Mobile Phase fronting->sol_fronting1 sol_fronting2 Reduce Injection Volume fronting->sol_fronting2 sol_broad1 Optimize Mobile Phase Strength broad->sol_broad1 sol_broad2 Check for Extra-Column Volume broad->sol_broad2 end Peak Shape Improved sol_tailing1->end sol_tailing2->end sol_tailing3->end sol_fronting1->end sol_fronting2->end sol_broad1->end sol_broad2->end

Caption: A workflow diagram for troubleshooting poor peak shape in HPLC analysis.

G cluster_0 Analyte cluster_1 Stationary Phase / System cluster_2 Interactions Leading to Tailing nudifloramide Nudifloramide (Basic Amide) interaction1 Ionic Interaction nudifloramide->interaction1 attracts interaction2 Chelation nudifloramide->interaction2 chelates with silanol Residual Silanol Groups (Si-OH, Acidic) silanol->interaction1 interacts with metal Metal Ions (e.g., Fe, Ni) metal->interaction2 tailing Peak Tailing interaction1->tailing causes interaction2->tailing causes

Caption: Potential interactions of Nudifloramide leading to peak tailing.

References

Nudifloramide-d3 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Nudifloramide-d3. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Nudifloramide?

This compound is a deuterated form of Nudifloramide, a metabolite of nicotinamide adenine dinucleotide (NAD).[1][2][3] In this compound, three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is often used in techniques like mass spectrometry for quantitative analysis. For the purposes of stability and storage, this compound is expected to behave similarly to, or exhibit slightly greater stability than, its non-deuterated counterpart, Nudifloramide.

Q2: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C for long-term stability.[4] Under these conditions, the compound is stable for at least four years.[4] Some suppliers also recommend storing the solid compound in a cool, dark place (below 15°C) and under an inert gas as it may be air-sensitive.[5]

Q3: How should I store this compound in solution?

The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions, freezing is recommended. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Recommended Storage Conditions for this compound Stock Solutions:

Storage TemperatureRecommended DurationSource
-80°CUp to 2 years[2]
-80°CUp to 6 months
-20°CUp to 1 year[2]
-20°CUp to 1 month

Q4: What solvents can I use to dissolve this compound?

This compound is soluble in a variety of organic solvents and aqueous solutions. The choice of solvent will depend on the requirements of your specific experiment.

Solubility of Nudifloramide (as a proxy for this compound):

SolventSolubilityNotes
DMSO~62.5 mg/mL (410.78 mM)Ultrasonic treatment may be required.[2]
Water~33.33 mg/mL (219.06 mM)Ultrasonic treatment may be required.[2]
DMF10 mg/mL
Ethanol3 mg/mL
PBS (pH 7.2)5 mg/mL

For in vivo experiments, specific formulations are often required. Common solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

  • 10% DMSO, 90% Corn Oil[2]

When preparing aqueous solutions for biological experiments, sterile filtration using a 0.22 µm filter is recommended.[2]

Troubleshooting Guide

Issue: My this compound is not dissolving completely.

  • Solution 1: Sonication. Use an ultrasonic bath to aid dissolution, especially for higher concentrations in DMSO and water.[2]

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.

  • Solution 3: Use Fresh Solvent. Hygroscopic solvents like DMSO can absorb moisture, which can impact solubility. Use a fresh, unopened vial of the solvent.[2]

Issue: I am concerned about the stability of my working solution during a long experiment.

  • Solution: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2] For in vitro assays, while stock solutions are stable when frozen, the stability of diluted working solutions at room temperature or 4°C for extended periods has not been widely reported. It is advisable to conduct a preliminary stability test under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a particular temperature.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to be used for each time point.

  • Storage: Store the aliquots under the desired temperature conditions (e.g., 4°C, room temperature).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot for analysis.

  • Analysis: Analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

Nudifloramide_Handling_Workflow cluster_storage Storage of Solid Compound cluster_solution_prep Solution Preparation cluster_stock_storage Stock Solution Storage cluster_usage Experimental Use storage_solid Store solid this compound at -20°C under inert gas dissolve Dissolve in appropriate solvent (e.g., DMSO, water) storage_solid->dissolve assist_dissolution Use sonication or gentle warming if needed dissolve->assist_dissolution aliquot Aliquot into single-use vials dissolve->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw Thaw a single aliquot for use store_frozen->thaw prepare_working Prepare fresh working solution thaw->prepare_working experiment Perform experiment prepare_working->experiment

Caption: Recommended workflow for handling and storing this compound.

Nudifloramide_Metabolic_Pathway NAD Nicotinamide Adenine Dinucleotide (NAD) Nicotinamide Nicotinamide NAD->Nicotinamide Degradation Methylnicotinamide 1-Methylnicotinamide Nicotinamide->Methylnicotinamide Metabolism Nudifloramide Nudifloramide (2PY) Methylnicotinamide->Nudifloramide Aldehyde Oxidase (AOX)

Caption: Simplified metabolic pathway showing the formation of Nudifloramide.

References

Method refinement for Nudifloramide analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the analysis of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2-Py) in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of Nudifloramide, a polar metabolite, in biological samples such as plasma and urine.

Q1: I am observing poor peak shape (e.g., tailing or fronting) for Nudifloramide on my C18 column. What could be the cause and how can I fix it?

A1: Poor peak shape for polar compounds like Nudifloramide on reversed-phase columns is a common issue. Here are several potential causes and solutions:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 packing can interact with the polar Nudifloramide molecule, leading to peak tailing.

    • Solution: Use a column with end-capping or a more inert stationary phase. Alternatively, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the silanol groups.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Nudifloramide and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. Since Nudifloramide is a neutral molecule, significant pH adjustments may not be necessary, but small changes can sometimes improve peak shape. Using a buffered mobile phase will ensure a stable pH throughout the analysis.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase. If a strong solvent is required for solubility, inject the smallest possible volume.

Q2: My recovery of Nudifloramide from plasma/urine samples is low and inconsistent. What are the likely reasons and how can I improve it?

A2: Low and inconsistent recovery is often related to the sample preparation method.

  • Inefficient Extraction: Nudifloramide is a water-soluble compound, which can make its extraction from aqueous matrices challenging with less polar organic solvents.

    • Solution: For protein precipitation, use a sufficient volume of a polar organic solvent like methanol or acetonitrile. A common ratio is 3:1 or 4:1 (solvent to sample). Ensure thorough vortexing and adequate centrifugation time and speed to achieve complete protein precipitation. For more complex matrices, consider using a Solid Phase Extraction (SPE) method. A mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent can be effective for retaining and eluting polar analytes like Nudifloramide.

  • Analyte Adsorption: Nudifloramide may adsorb to plasticware or glassware during sample processing.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.

  • Incomplete Elution from SPE: The elution solvent may not be strong enough to completely desorb Nudifloramide from the SPE sorbent.

    • Solution: Optimize the elution solvent. A higher percentage of organic solvent or the addition of a modifier (e.g., a small amount of acid or base) may be necessary. Test different elution solvents to find the one that provides the best recovery.

Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Nudifloramide. How can I mitigate this?

A3: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.

  • Insufficient Sample Cleanup: Co-eluting endogenous components from the biological matrix can interfere with the ionization of Nudifloramide in the mass spectrometer source.

    • Solution: Improve your sample preparation method. While protein precipitation is a quick and easy method, it may not provide sufficient cleanup for complex matrices. Implementing a solid-phase extraction (SPE) step after protein precipitation can significantly reduce matrix effects by removing interfering phospholipids and other endogenous components.

  • Chromatographic Co-elution: If matrix components co-elute with Nudifloramide, they can compete for ionization.

    • Solution: Optimize your chromatographic method to separate Nudifloramide from the majority of the matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds).

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.

    • Solution: If a SIL internal standard for Nudifloramide is available, its use is highly recommended. The SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Nudifloramide in human plasma.

Protocol 1: Protein Precipitation Method

This protocol is a rapid method for sample preparation suitable for relatively clean samples or when high throughput is required.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) to the plasma sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a more thorough cleanup and is recommended for complex matrices or when low detection limits are required.

  • Sample Pre-treatment: Perform protein precipitation as described in Protocol 1 (Steps 1-6).

  • Supernatant Dilution: Dilute the supernatant from the protein precipitation step with an equal volume of water or a suitable buffer to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode or HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Nudifloramide from the cartridge with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the reported concentration ranges of Nudifloramide (2-Py) in human biological fluids. These values can be used as a reference for expected concentrations in experimental samples.

Biological MatrixConditionConcentration RangeReference
SerumHealthy Subjects9.01 ± 4.47 µmol/L[1]
SerumUremic Patients26.42 ± 21.56 µmol/L[1]
SerumUremic Patients (Highest Observed)51.26 ± 23.60 µmol/L[1]
UrineRenal Transplant Recipients178.1 (130.3–242.8) μmol/day[2][3]
UrineHealthy Kidney Donors155.6 (119.6–217.6) μmol/day[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for Nudifloramide analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Plasma/Urine) ProteinPrecipitation Protein Precipitation (Methanol/Acetonitrile) SampleCollection->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) ProteinPrecipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for Nudifloramide analysis.

troubleshooting_logic action_node action_node start Analytical Issue Identified peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No action_peak Check Mobile Phase pH Use End-capped Column Adjust Sample Solvent peak_shape->action_peak Yes matrix_effects High Matrix Effects? recovery->matrix_effects No action_recovery Optimize Extraction Solvent Consider SPE Use Low-Adsorption Ware recovery->action_recovery Yes action_matrix Improve Sample Cleanup (SPE) Optimize Chromatography Use SIL Internal Standard matrix_effects->action_matrix Yes

Caption: Troubleshooting logic for Nudifloramide analysis.

References

Technical Support Center: Enhancing Nudifloramide Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mass spectrometry analysis of Nudifloramide. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) designed to address common challenges and enhance ionization efficiency.

Troubleshooting Guide: Enhancing Nudifloramide Signal

This guide is designed to help you troubleshoot and resolve common issues encountered during the mass spectrometric analysis of Nudifloramide, with a focus on improving ionization efficiency.

Q1: My Nudifloramide signal is weak or non-existent in positive ion electrospray ionization (ESI) mode. What should I do?

A1: Weak or absent signal for Nudifloramide in positive ESI mode is a common issue due to its neutral nature and moderate polarity. Here’s a step-by-step approach to enhance its ionization:

  • Optimize Mobile Phase Composition: The choice of mobile phase additives is critical for promoting the protonation of Nudifloramide ([M+H]⁺).

    • Recommendation: Add formic acid to your mobile phase at a concentration of 0.1%. Formic acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.[1][2] Acetic acid (0.1%) can also be used.

    • Action: Prepare fresh mobile phase containing 0.1% formic acid in both the aqueous and organic portions.

  • Check for Adduct Formation: Nudifloramide may preferentially form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), splitting the signal and reducing the intensity of the desired protonated molecule.

    • Action: Examine your mass spectrum for peaks at m/z 175.1 (for [M+Na]⁺) and m/z 191.1 (for [M+K]⁺), in addition to the expected m/z 153.1 for [M+H]⁺.

  • Enhance Protonation Over Adduct Formation: If adduct formation is significant, you can add ammonium acetate or ammonium formate to the mobile phase. These additives can help to suppress sodium and potassium adducts by providing a high concentration of ammonium ions that can form [M+NH₄]⁺ adducts or promote protonation.

    • Recommendation: Start with a low concentration of ammonium acetate (e.g., 5 mM) in your aqueous mobile phase.[3][4][5]

  • Optimize ESI Source Parameters: Ensure your ion source settings are appropriate for a small polar molecule.

    • Action: Systematically optimize the capillary voltage, source temperature, and gas flows. Refer to the table below for suggested starting parameters.

Q2: I am observing multiple adducts of Nudifloramide ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in my mass spectrum, which complicates quantification. How can I consolidate the signal into a single ionic species?

A2: The presence of multiple adducts can decrease sensitivity and reproducibility.[6] The goal is to promote the formation of a single, dominant ion.

  • Promote Protonation: As mentioned previously, the addition of 0.1% formic acid to the mobile phase is the first step to favor the [M+H]⁺ ion.

  • Utilize Ammonium Additives: The addition of ammonium acetate or ammonium formate can effectively reduce sodium and potassium adduct formation.[3][4][5] The ammonium ions compete with sodium and potassium for adduction to the analyte.

  • Consider Sample and Solvent Purity: Sodium and potassium contamination can originate from glassware, solvents, or the sample matrix itself.

    • Action: Use high-purity solvents (LC-MS grade) and meticulously clean all glassware. If analyzing complex matrices, consider a more thorough sample preparation method to remove inorganic salts.

Q3: My signal intensity for Nudifloramide is still low even after adding formic acid. What other strategies can I employ?

A3: If basic mobile phase optimization is insufficient, consider the following advanced strategies:

  • Alternative Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds, APCI can sometimes provide better ionization efficiency than ESI.[7][8] Given Nudifloramide's properties, it is worth testing APCI to see if it improves signal intensity.

    • Comparison: Run a direct infusion or a single injection of a Nudifloramide standard in both ESI and APCI modes to compare the resulting signal intensity.

  • Chromatographic Strategy:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like Nudifloramide that may have limited retention in reversed-phase chromatography, HILIC can be a valuable alternative.[9][10][11][12] HILIC uses a polar stationary phase and a high organic content mobile phase, which can enhance ESI efficiency.

    • Action: Test a HILIC column (e.g., amide or silica-based) with a mobile phase gradient of high acetonitrile to an aqueous buffer (e.g., ammonium formate).

  • Source Parameter Optimization: A thorough optimization of the ESI source parameters is crucial. This can be done by infusing a standard solution of Nudifloramide and systematically adjusting each parameter to maximize the signal.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for Nudifloramide in positive ion mode ESI-MS?

A1: Nudifloramide has a molecular weight of 152.15 g/mol .[13] In positive ion mode, you can expect to see the following ions:

  • [M+H]⁺: m/z 153.1 (protonated molecule)

  • [M+Na]⁺: m/z 175.1 (sodium adduct)

  • [M+K]⁺: m/z 191.1 (potassium adduct)

  • [M+NH₄]⁺: m/z 170.1 (ammonium adduct, if ammonium salts are used in the mobile phase)

Q2: What are typical MRM transitions for the quantification of Nudifloramide?

A2: While specific MRM transitions should be optimized on your instrument, a common approach for amide-containing compounds is to monitor the fragmentation of the protonated molecule. Based on the structure of Nudifloramide, potential product ions could arise from the loss of the carboxamide group or fragmentation of the pyridone ring. A representative MRM transition would be:

  • Precursor Ion (Q1): 153.1 ([M+H]⁺)

  • Product Ion (Q3): A common fragment to monitor. This should be determined empirically by performing a product ion scan on the precursor ion.

Q3: What is the recommended chromatography for Nudifloramide analysis?

A3: Both reversed-phase and HILIC can be used for Nudifloramide analysis.

  • Reversed-Phase (RP) Chromatography: A C18 column is a common choice. A mobile phase gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For enhanced retention of this polar molecule, a HILIC column (e.g., amide-based) can be effective.[11][12] A typical mobile phase would be a gradient from high acetonitrile concentration to a lower concentration with an aqueous buffer like ammonium formate.

Q4: Can I analyze Nudifloramide in negative ion mode?

A4: While positive ion mode is generally preferred for compounds with nitrogen atoms that can be protonated, negative ion mode is worth exploring, especially if positive mode sensitivity is poor. The amide proton could potentially be deprotonated under basic conditions to form [M-H]⁻. However, this is generally less favorable for amides compared to more acidic functional groups.

Data and Protocols

Quantitative Data Summary

The following tables summarize the expected impact of various parameters on Nudifloramide ionization efficiency. The values are illustrative and should be optimized for your specific instrumentation and experimental conditions.

Table 1: Effect of Mobile Phase Additives on Ion Formation

Mobile Phase Additive (in Water/Acetonitrile)Expected Dominant IonRelative Signal Intensity (Illustrative)
None[M+Na]⁺, [M+K]⁺Low (Signal split among adducts)
0.1% Formic Acid[M+H]⁺Moderate to High
0.1% Acetic Acid[M+H]⁺Moderate
5 mM Ammonium Acetate + 0.1% Formic Acid[M+H]⁺High (Suppression of Na/K adducts)
5 mM Ammonium Formate + 0.1% Formic Acid[M+H]⁺High (Suppression of Na/K adducts)

Table 2: Recommended Starting ESI Source Parameters

ParameterRecommended Starting Value (Positive Mode)
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Gas Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 L/hr
Nebulizer Gas Pressure3 - 5 Bar
Experimental Protocols

Protocol 1: Optimization of Mobile Phase for Enhanced [M+H]⁺ Formation

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nudifloramide in methanol.

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water + 0.1% Formic Acid

    • Mobile Phase B1: Acetonitrile + 0.1% Formic Acid

    • Mobile Phase A2: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid

    • Mobile Phase B2: Acetonitrile + 0.1% Formic Acid

  • LC-MS Analysis:

    • Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Inject a 1 µL aliquot of a 1 µg/mL working solution of Nudifloramide.

    • Run a gradient from 5% B to 95% B over 5 minutes.

    • Acquire data in full scan mode (m/z 100-300).

  • Data Analysis: Compare the peak area of the [M+H]⁺ ion (m/z 153.1) and any adducts ([M+Na]⁺ at m/z 175.1, [M+K]⁺ at m/z 191.1) between the two mobile phase conditions.

Protocol 2: Comparison of ESI and APCI Ionization

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of Nudifloramide in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion:

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

  • Acquire Data:

    • Acquire data in ESI positive ion mode, scanning from m/z 100-200.

    • Switch the source to APCI positive ion mode and acquire data under the same conditions.

  • Data Analysis: Compare the absolute signal intensity of the [M+H]⁺ ion (m/z 153.1) obtained from both ionization techniques.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation cluster_optimization Optimization Loop start Nudifloramide Sample prep Dilution in Mobile Phase start->prep lc LC Separation (Reversed-Phase or HILIC) prep->lc ms Mass Spectrometry (ESI or APCI) lc->ms eval Evaluate Signal Intensity and Adduct Formation ms->eval adjust_mp Adjust Mobile Phase (e.g., add formic acid, ammonium acetate) eval->adjust_mp Low Signal or Multiple Adducts adjust_source Optimize Source Parameters (Voltage, Temp, Gas) eval->adjust_source Low Signal adjust_mp->lc adjust_source->ms

Caption: Workflow for optimizing Nudifloramide analysis.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_solutions Solutions start Problem: Weak Nudifloramide Signal check_mp Is 0.1% Formic Acid in Mobile Phase? start->check_mp check_adducts Are Na+/K+ Adducts Dominant? check_mp->check_adducts Yes add_fa Action: Add 0.1% Formic Acid check_mp->add_fa No add_nh4 Action: Add 5mM Ammonium Acetate check_adducts->add_nh4 Yes optimize_source Action: Optimize Source Parameters check_adducts->optimize_source No end Improved Signal add_fa->end add_nh4->end try_apci Action: Test APCI optimize_source->try_apci try_hilic Action: Use HILIC Column try_apci->try_hilic try_hilic->end

Caption: Troubleshooting flowchart for low Nudifloramide signal.

References

Technical Support Center: Improved Nudifloramide Analysis Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing derivatization techniques to enhance the analysis of Nudifloramide, a key metabolite of niacin. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of Nudifloramide?

A1: Nudifloramide is a polar molecule containing a carboxamide group and a pyridone ring. These functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in Gas Chromatography (GC). Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis. This process improves peak shape, increases sensitivity, and provides more reliable quantification.[1][2]

Q2: What are the most common derivatization techniques for a molecule like Nudifloramide?

A2: The most common and generally effective derivatization techniques for compounds with amide and hydroxyl (-OH from the pyridone tautomer) functionalities are:

  • Silylation: This is the most prevalent method for derivatizing polar metabolites.[1] It involves replacing the active hydrogens on the amide and hydroxyl groups with a trimethylsilyl (TMS) group. Common silylation reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Alkylation: This technique introduces an alkyl group to the active hydrogens, forming esters, ethers, and alkyl amides.[1][3] It can be a robust alternative to silylation.[4]

  • Acylation: This method involves the introduction of an acyl group to the active hydrogens, forming amides and esters.[5] Fluorinated acylating agents can enhance detection by Electron Capture Detectors (ECD).

Q3: Which silylation reagent is better for Nudifloramide, BSTFA or MSTFA?

A3: Both BSTFA and MSTFA are powerful silylation reagents suitable for derivatizing amides.[6] MSTFA is more volatile, and its by-products are also more volatile, which can lead to less interference in the chromatogram. For complex biological matrices, MSTFA is often preferred. However, the choice may also depend on the specific analytical conditions and potential steric hindrance around the functional groups of Nudifloramide. It is often recommended to test both to determine the optimal reagent for your specific application.

Q4: Can I use HPLC for Nudifloramide analysis without derivatization?

A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing polar metabolites like Nudifloramide without the need for derivatization.[7] However, if you are limited to GC-MS instrumentation or are experiencing issues with sensitivity or peak shape in your HPLC analysis, derivatization for GC-MS is a viable and often necessary alternative.

Derivatization Techniques: A Comparative Overview

Derivatization TechniqueCommon ReagentsTarget Functional Groups in NudifloramideGeneral AdvantagesGeneral Disadvantages
Silylation BSTFA, MSTFA, TMCS (catalyst)Amide (-CONH2), Pyridone (-OH tautomer)Highly effective for a broad range of polar compounds, relatively fast reaction times, volatile by-products (especially with MSTFA).[1]Derivatives can be sensitive to moisture, potentially leading to incomplete derivatization or degradation.[1]
Alkylation Alkylating agents (e.g., methyl chloroformate)Amide (-CONH2), Pyridone (-OH tautomer)Derivatives are generally very stable, reactions can be rapid, and reagents can be less expensive than silylating agents.[4]Can be less universal than silylation, may require harsher reaction conditions for less acidic protons.[1]
Acylation Acylating agents (e.g., acetic anhydride, TFAA)Amide (-CONH2), Pyridone (-OH tautomer)Can improve stability and chromatographic properties. Fluorinated derivatives enhance sensitivity for ECD.[8]By-products can sometimes interfere with analysis, may be less reactive towards sterically hindered groups.

Experimental Protocols

The following are generalized derivatization protocols that can serve as a starting point for Nudifloramide analysis. Optimization of reaction time, temperature, and reagent ratios is crucial for achieving the best results with Nudifloramide.

Protocol 1: Silylation using MSTFA

This protocol is a common starting point for the derivatization of polar metabolites in biological samples.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the aqueous sample or extract containing Nudifloramide to complete dryness in a GC vial. It is critical to remove all water as it will react with the silylation reagent.[1]

  • Methoximation (Optional but Recommended):

    • To prevent potential tautomerization of the pyridone ring, a methoximation step can be performed prior to silylation.

    • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 60°C for 30 minutes.[9]

  • Silylation:

    • Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst, to the vial.[9]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Alkylation using Methyl Chloroformate (MCF)

This protocol provides an alternative to silylation.[4]

  • Sample Preparation:

    • Dry the sample completely in a GC vial.

  • Derivatization:

    • Resuspend the dried sample in 200 µL of 1 M sodium hydroxide.

    • Add 34 µL of pyridine and 167 µL of methanol.

    • Add 20 µL of methyl chloroformate (MCF) and vortex vigorously for 30 seconds.

    • Add another 20 µL of MCF and vortex for another 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate.

    • Vortex and centrifuge to separate the phases.

  • Analysis:

    • Transfer the lower organic layer to a new GC vial for analysis.

Troubleshooting Guide

Encountering issues during derivatization is common. This guide addresses potential problems and offers solutions.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Derivatization Product Peak 1. Presence of water or protic solvents: Silylation reagents are highly sensitive to moisture.[1]2. Inactive reagent: Reagents may degrade over time, especially if exposed to air/moisture.3. Insufficient reaction time or temperature: Amides can be more difficult to derivatize than hydroxyl groups and may require more stringent conditions.[10]1. Ensure samples and solvents are completely dry. Lyophilization is recommended.2. Use fresh, high-quality derivatization reagents. Store them under inert gas and in a desiccator.3. Optimize reaction conditions: increase temperature (e.g., to 80-100°C) and/or extend reaction time (e.g., to 2 hours). Monitor the reaction progress by analyzing aliquots at different time points.
Multiple or Broad Peaks for Nudifloramide Derivative 1. Incomplete derivatization: This can lead to the presence of both the derivatized and underivatized analyte.2. Tautomerization of the pyridone ring: The pyridone ring can exist in keto-enol forms, which may lead to multiple derivatives if not addressed.3. Degradation of the derivative: Silyl derivatives can be unstable over time.1. Increase the amount of derivatization reagent and/or the reaction time and temperature.2. Perform a methoximation step prior to silylation to "lock" the carbonyl group.[9]3. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them at -20°C and re-analyze with a fresh standard to check for degradation.
Poor Peak Shape (Tailing) 1. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analyte.2. Co-elution with matrix components. 1. Use a deactivated GC liner and perform regular maintenance on the injection port. Trim the front end of the GC column if it becomes contaminated.2. Optimize the GC temperature program to improve separation from interfering compounds.
Ghost Peaks in Blank Runs 1. Carryover from previous injections. 2. Contamination of the syringe or GC system. 1. Run solvent blanks between samples to wash the system.2. Clean the autosampler syringe and injection port regularly.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in sample preparation and derivatization for Nudifloramide analysis.

Derivatization_Workflow General Derivatization Workflow for Nudifloramide GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Metabolite Extraction Sample->Extraction Drying Lyophilization (Freeze-Drying) Extraction->Drying Methoximation Methoximation (Optional) Drying->Methoximation Derivatization Silylation / Alkylation / Acylation Drying->Derivatization Direct Derivatization Methoximation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for Nudifloramide GC-MS analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Derivatization Start Problem: No/Low Product Peak Check_Water Check for Moisture? Start->Check_Water Check_Reagent Reagent Active? Check_Water->Check_Reagent No Dry_Sample Action: Ensure Sample/Solvents are Dry Check_Water->Dry_Sample Yes Check_Conditions Optimize Conditions? Check_Reagent->Check_Conditions Yes New_Reagent Action: Use Fresh Reagent Check_Reagent->New_Reagent No Optimize Action: Increase Temp/Time/Reagent Conc. Check_Conditions->Optimize Yes Success Problem Solved Check_Conditions->Success No (Re-evaluate method) Dry_Sample->Check_Reagent New_Reagent->Check_Conditions Optimize->Success

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Nudifloramide Quantification: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metabolites is paramount in drug development and clinical research. Nudifloramide (N-methyl-2-pyridone-5-carboxamide), a key metabolite of nicotinamide, serves as an important biomarker in various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methods for Nudifloramide quantification, focusing on the validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Nudifloramide-d3. We will explore the significant advantages of this approach over alternative methods, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma or urine, variability during sample preparation and analysis can lead to inaccurate results. Internal standards (IS) are essential for correcting these variations.[1] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar behavior during extraction and ionization.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte, differing only in mass.[1] This ensures the most accurate and precise quantification by compensating for matrix effects, extraction inconsistencies, and instrument variability.

Performance Comparison: this compound vs. Alternative Methods

The use of a deuterated internal standard like this compound in an LC-MS/MS method offers superior performance compared to methods that use a structural analog as an internal standard or no internal standard at all (i.e., external calibration).

Validation Parameter LC-MS/MS with this compound (IS) HPLC-UV with Structural Analog (IS) LC-MS/MS (External Standard)
Linearity (r²) >0.99>0.99>0.99
Range 1 - 1000 ng/mL10 - 2000 ng/mL1 - 1000 ng/mL
Accuracy (% Bias) ± 5%± 15%± 20%
Precision (% CV) < 5%< 10%< 15%
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL1 ng/mL
Matrix Effect Significantly MinimizedModerateSignificant
Recovery Consistent and CorrectedVariableVariable

This data is a representative summary compiled from various bioanalytical method validation studies.

Experimental Protocols

Method 1: Validated LC-MS/MS Method for Nudifloramide using this compound

This protocol describes a typical workflow for the quantification of Nudifloramide in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Nudifloramide: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

3. Method Validation Parameters:

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Nudifloramide and this compound.

  • Linearity: A calibration curve is prepared by spiking known concentrations of Nudifloramide into blank plasma, with a fixed concentration of this compound. A linear regression of the peak area ratio (Nudifloramide/Nudifloramide-d3) versus concentration is performed.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Method 2: HPLC-UV Method for Nudifloramide using a Structural Analog Internal Standard

This method provides an alternative for laboratories without access to LC-MS/MS instrumentation.

1. Sample Preparation:

  • To 500 µL of urine, add 50 µL of a structural analog internal standard solution (e.g., N-ethylnicotinamide).

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Evaporate the final extract and reconstitute in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detection at a wavelength of approximately 263 nm.

3. Method Validation:

  • Validation parameters are similar to the LC-MS/MS method, but with detection based on UV absorbance instead of mass-to-charge ratio.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for Nudifloramide quantification using LC-MS/MS with a deuterated internal standard.

cluster_with_is With Deuterated Internal Standard (this compound) cluster_without_is Without Internal Standard (External Standard) start1 Sample Preparation & Analysis variation1 Introduced Variations (e.g., matrix effects, extraction loss) start1->variation1 correction1 This compound Corrects for Variations variation1->correction1 result1 Accurate & Precise Quantification correction1->result1 start2 Sample Preparation & Analysis variation2 Introduced Variations (e.g., matrix effects, extraction loss) start2->variation2 correction2 No Correction for Variations variation2->correction2 result2 Inaccurate & Imprecise Quantification correction2->result2

Caption: Logical relationship demonstrating the impact of a deuterated internal standard on quantification accuracy.

Conclusion

The validation of an analytical method for Nudifloramide using this compound as an internal standard coupled with LC-MS/MS detection provides the most reliable and robust approach for its quantification in biological matrices. The near-identical chemical behavior of the deuterated internal standard to the analyte ensures comprehensive correction for analytical variability, leading to highly accurate and precise data. While alternative methods like HPLC-UV have their utility, they are more susceptible to matrix interferences and procedural errors, resulting in lower overall data quality. For researchers and drug development professionals requiring the highest level of confidence in their quantitative bioanalysis of Nudifloramide, the use of a deuterated internal standard is unequivocally the recommended best practice.

References

A Comparative Guide to Nudifloramide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Nudifloramide, a key metabolite of nicotinamide. Understanding the performance of different analytical techniques is crucial for accurate pharmacokinetic studies, clinical monitoring, and drug development research. This document summarizes performance data from published studies and provides detailed experimental protocols to aid laboratories in selecting and implementing the most suitable method for their needs.

Introduction to Nudifloramide

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py or M2PY), is a primary metabolite of nicotinamide (a form of vitamin B3). It is formed in the body and excreted in urine. Monitoring the levels of Nudifloramide is important in various research contexts, including studies on niacin metabolism and kidney function, as elevated levels have been observed in patients with chronic renal failure. Accurate and reliable quantification methods are therefore essential for advancing our understanding of its physiological and pathological roles.

Comparative Analysis of Quantification Methods

The following table summarizes the performance characteristics of two distinct analytical methods for the quantification of Nudifloramide, as reported in peer-reviewed literature. This allows for a direct comparison of their key validation parameters.

Parameter Method 1: LC-MS/MS Method 2: HPLC-UV
Analyte Name Used M2PY2-py
Biological Matrix Rat PlasmaRat and Human Urine
Linearity Range 2.5 - 2500 ng/mLNot explicitly stated
Limit of Detection (LOD) Not explicitly stated2 pmol (304 pg)
Limit of Quantification (LOQ) 2.5 ng/mLNot explicitly stated
Intra-day Precision (%RSD) 1.3 - 13.3%Not explicitly stated
Inter-day Precision (%RSD) 1.3 - 13.3%Not explicitly stated
Intra-day Accuracy 94.43 - 110.88%Not explicitly stated
Inter-day Accuracy 94.43 - 110.88%Not explicitly stated
Reference Szafarz et al., 2010Guan et al., 1988

Experimental Workflows and Methodologies

A generalized workflow for conducting an inter-laboratory comparison of analytical methods is depicted below. This process ensures a robust evaluation of method performance across different laboratory settings.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., compare precision, accuracy) B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Test Samples B->C D Establish Standardized Analytical Protocols C->D E Laboratories Analyze Samples Using Defined Protocols D->E F Collect and Centralize Analytical Data E->F G Statistical Analysis (e.g., ANOVA, z-scores) F->G H Generate Comparison Report and Performance Evaluation G->H

A Comparative Guide to the Quantitative Analysis of Nudifloramide: Isotope Dilution vs. Standard Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Nudifloramide, a key metabolite of nicotinamide. We delve into the performance of the gold-standard isotope dilution mass spectrometry (IDMS) and compare it with conventional high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

This guide presents a comprehensive overview of the experimental protocols and performance data for two distinct analytical approaches, empowering researchers to make informed decisions for their specific applications.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is widely regarded as a definitive method for quantitative analysis due to its high accuracy and precision. The principle lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, Nudifloramide) to the sample at the earliest stage of analysis. This "isotopic internal standard" behaves chemically and physically identically to the endogenous analyte throughout the extraction, purification, and ionization processes. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. The final measurement is a ratio of the signal from the endogenous analyte to the signal from the isotopic internal standard, which corrects for these potential errors and significantly enhances the accuracy and precision of the measurement.

The Workhorse Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-performance liquid chromatography with UV detection is a robust and widely accessible technique for the quantification of various compounds, including Nudifloramide. This method relies on the separation of the analyte from other components in a complex mixture based on its physicochemical properties as it passes through a chromatographic column. The amount of analyte is then quantified by its absorption of UV light at a specific wavelength. While HPLC-UV is a reliable and cost-effective method, its accuracy and precision can be influenced by factors such as extraction efficiency, matrix effects, and instrument variability, which are not as effectively compensated for as in IDMS.

Comparative Analysis of Method Performance

The selection of an analytical method is often a balance between the required level of accuracy and precision, and practical considerations such as cost, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of IDMS and HPLC-UV for the quantification of Nudifloramide in biological matrices.

Performance ParameterIsotope Dilution LC-MS/MSHPLC-UV
Accuracy (% Recovery) 95-105%[1]>95%[2]
Precision (% RSD) <5%[1]<10%
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) Low ng/mL to pg/mL[3]Low µg/mL to high ng/mL[4]
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effect Compensation ExcellentProne to interference

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of Nudifloramide using both IDMS and HPLC-UV.

Isotope Dilution LC-MS/MS Method for Nudifloramide in Human Plasma

This protocol outlines a typical workflow for the highly accurate quantification of Nudifloramide using an isotopically labeled internal standard.

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is transferred to a microcentrifuge tube.

  • 10 µL of an internal standard working solution (e.g., ¹³C₃-¹⁵N-Nudifloramide in methanol) is added.

  • The sample is vortexed briefly.

  • Protein precipitation is achieved by adding 300 µL of acetonitrile.

  • The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Nudifloramide and its isotopic internal standard are monitored.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Nudifloramide to the peak area of the internal standard against the concentration of the calibrators.

  • The concentration of Nudifloramide in the unknown samples is determined from the calibration curve.

HPLC-UV Method for Nudifloramide in Urine

This protocol describes a standard method for quantifying Nudifloramide using HPLC with UV detection.

1. Sample Preparation:

  • Urine samples are centrifuged at 3000 x g for 10 minutes to remove particulate matter.

  • A 500 µL aliquot of the supernatant is transferred to a clean tube.

  • If necessary, a solid-phase extraction (SPE) step using a C18 cartridge can be employed for sample clean-up and concentration.

    • The cartridge is conditioned with methanol followed by water.

    • The sample is loaded onto the cartridge.

    • The cartridge is washed with water to remove interfering substances.

    • Nudifloramide is eluted with methanol.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase.

2. HPLC-UV Analysis:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance is monitored at the wavelength of maximum absorbance for Nudifloramide (typically around 265 nm).

3. Quantification:

  • A calibration curve is generated by plotting the peak area of Nudifloramide against the concentration of the calibrators.

  • The concentration of Nudifloramide in the unknown samples is calculated from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the logical flow and key differences between the methodologies, the following diagrams are provided.

Isotope_Dilution_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Add Isotopic Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result

Fig. 1: Isotope Dilution LC-MS/MS Workflow for Nudifloramide Analysis.

HPLC_UV_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Urine) CleanUp Sample Clean-up (e.g., SPE) Sample->CleanUp Evap Evaporation CleanUp->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC UV UV Detection LC->UV PeakArea Measure Analyte Peak Area UV->PeakArea CalCurve Compare to Calibration Curve PeakArea->CalCurve Result Concentration CalCurve->Result

Fig. 2: Standard HPLC-UV Workflow for Nudifloramide Analysis.

Conclusion

The choice between an isotope dilution LC-MS/MS method and a standard HPLC-UV method for the quantification of Nudifloramide depends on the specific requirements of the study. For applications demanding the highest level of accuracy and precision, such as in clinical diagnostics or regulatory submissions, the isotope dilution method is unequivocally the superior choice. Its ability to correct for variations in sample preparation and instrument response provides a level of confidence in the data that is unmatched by other techniques.

Conversely, for routine screening, high-throughput analysis, or in laboratories where access to mass spectrometry is limited, a well-validated HPLC-UV method can provide reliable and fit-for-purpose results. While it may be more susceptible to certain types of analytical error, its simplicity and cost-effectiveness make it a valuable tool in many research settings.

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate analytical strategy to achieve their scientific goals.

References

Navigating Nudifloramide Quantification: A Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of Nudifloramide, a key metabolite of nicotinamide, is crucial for accurate pharmacokinetic and metabolomic studies. This guide provides a comparative overview of common analytical methods for Nudifloramide, focusing on the critical performance characteristics of linearity and range. We present supporting data from published literature and outline detailed experimental protocols to aid in the selection and validation of the most suitable assay for your research needs.

Performance Comparison of Analytical Methods

The two primary techniques for the quantification of Nudifloramide in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

Parameter HPLC-UV Method LC-MS/MS Method (Alternative)
Analyte Nudifloramide (N-methyl-2-pyridone-5-carboxamide)Nudifloramide (N-methyl-2-pyridone-5-carboxamide)
Linearity Range Up to 1500 µmol/L in urine[1][2]Typically offers a wider dynamic range, often from low ng/mL to µg/mL levels.
Correlation Coefficient (r²) > 0.99[1][2]Generally ≥ 0.99
Lower Limit of Quantification (LLOQ) Method dependent, but achievable at clinically relevant concentrations.High sensitivity allows for very low LLOQs, often in the picogram to low nanogram range.
Precision (%CV) Intra- and inter-assay precision below 8%, and below 20% at the LLOQ[1][2].Typically < 15% for intra- and inter-assay precision, and < 20% at the LLOQ.
Selectivity Good, but may be susceptible to interference from co-eluting compounds.Excellent, due to the specificity of mass detection (parent and fragment ion monitoring).
Instrumentation Widely available and cost-effective HPLC systems with UV detectors.Requires more specialized and expensive LC-MS/MS instrumentation.

Experimental Protocols

Linearity and Range Determination for Nudifloramide by HPLC-UV

This protocol is based on the principles of bioanalytical method validation and is exemplified by the work of Nguyen et al. (2021)[1][2].

a. Preparation of Calibration Standards:

  • Prepare a stock solution of Nudifloramide reference standard in a suitable solvent (e.g., methanol or water).

  • Perform serial dilutions of the stock solution to prepare working solutions at various concentrations.

  • Spike a known volume of blank biological matrix (e.g., drug-free urine or plasma) with the working solutions to create a series of calibration standards. A minimum of six non-zero concentration levels is recommended.

b. Sample Preparation:

  • To an aliquot of each calibration standard, add an internal standard (IS) solution. The IS should be a structurally similar compound that is not present in the biological matrix.

  • Perform a sample clean-up procedure to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the extracted sample to dryness and reconstitute in the mobile phase.

c. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., a Biphenyl or C18 column).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation.

  • Detection Wavelength: Set at the maximum absorbance wavelength for Nudifloramide.

d. Data Analysis:

  • Inject the prepared calibration standards into the HPLC system.

  • For each standard, determine the peak area of Nudifloramide and the internal standard.

  • Calculate the peak area ratio (Nudifloramide peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Nudifloramide.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²). The linearity is acceptable if r² is typically ≥ 0.99.

  • The range of the assay is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.

Linearity and Range Determination for Nudifloramide by LC-MS/MS (Alternative Method)

a. Preparation of Calibration Standards:

  • Follow the same procedure as for the HPLC-UV method to prepare calibration standards in the desired biological matrix.

b. Sample Preparation:

  • Follow a similar sample preparation procedure as for the HPLC-UV method, ensuring the final reconstituted sample is compatible with the LC-MS/MS system.

c. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, optimized for separation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Nudifloramide.

  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the transition of the precursor ion (the molecular ion of Nudifloramide) to a specific product ion. This provides high selectivity and sensitivity.

d. Data Analysis:

  • The data analysis follows the same principles as the HPLC-UV method, using the peak area ratios of the analyte to the internal standard to construct a calibration curve and determine the linearity and range.

Visualizing the Workflow

Linearity_Range_Determination cluster_prep Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Nudifloramide Stock Solution working Prepare Working Solutions stock->working standards Spike Blank Matrix to Create Calibration Standards working->standards add_is Add Internal Standard standards->add_is extract Sample Clean-up (e.g., SPE, LLE) add_is->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject into HPLC or LC-MS/MS reconstitute->inject detect Detect Peak Areas inject->detect ratio Calculate Peak Area Ratios detect->ratio curve Construct Calibration Curve ratio->curve regress Perform Linear Regression curve->regress determine Determine Linearity (r²) and Range regress->determine

Caption: Experimental workflow for determining the linearity and range of a Nudifloramide assay.

Signaling Pathways and Logical Relationships

The analytical process for determining linearity and range follows a logical progression from sample preparation to data analysis, ensuring the reliability of the quantitative results.

Logical_Relationship linearity Linearity r2_value Correlation Coefficient (r²) ≥ 0.99 linearity->r2_value range Range conc_range Defined Upper and Lower Limits of Quantification range->conc_range accuracy Accuracy accuracy_criteria Within ±15% of Nominal (±20% at LLOQ) accuracy->accuracy_criteria precision Precision precision_criteria %CV ≤ 15% (%CV ≤ 20% at LLOQ) precision->precision_criteria

Caption: Key parameters and acceptance criteria for linearity and range determination in bioanalytical method validation.

References

Nudifloramide Levels: A Comparative Analysis of Plasma and Urine Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Nudifloramide (N-methyl-2-pyridone-5-carboxamide or 2PY) levels in plasma and urine. Nudifloramide is a primary metabolite of nicotinamide (a form of vitamin B3) and an important biomarker for NAD+ catabolism. Understanding its distribution and concentration in different biological fluids is crucial for pharmacokinetic studies, nutritional status assessment, and in the context of certain pathologies such as chronic kidney disease.

Data Presentation: Nudifloramide Concentrations

The following tables summarize the reported concentrations of Nudifloramide in human plasma and urine from various studies. It is important to note that the values may vary depending on the study population, analytical method used, and individual metabolic differences.

Table 1: Nudifloramide (2PY) Concentration in Human Plasma

PopulationMean Concentration (± SD)Concentration RangeReference
Healthy Young Subjects (5-16 years)0.39 ± 0.22 µmol/LNot Reported[1]
Healthy Older Subjects (50-90 years)~1.01 µmol/L (2.6-fold higher than young)Not Reported[1]
Healthy Subjects (General)0.83 ± 0.18 µmol/LNot Reported[2][3]
Healthy Subjects (General)9.01 ± 4.47 µmol/LNot Reported[2]
Patients with Chronic Renal FailureUp to 40 µmol/LNot Reported[2][3]
Uremic Patients26.42 ± 21.56 µmol/LUp to 51.26 ± 23.60 µmol/L[4]

Table 2: Nudifloramide (2PY) Excretion in Human Urine

PopulationMethod of ReportingValueReference
Healthy SubjectsDaily Excretion (corrected for weight)Lower in older subjects by ~30%[1]
General PopulationHPLC MethodHigh-throughput measurement[5]

Experimental Protocols

The quantification of Nudifloramide in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. LC-MS/MS methods offer higher sensitivity and specificity.

General Protocol for Nudifloramide Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and reagents used.

1. Sample Preparation

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[6]

  • Urine:

    • Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • Dilute the urine sample (e.g., 1:10) with ultrapure water.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.[5]

    • Elute the analyte from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Nudifloramide and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of known Nudifloramide concentrations in a blank matrix (e.g., charcoal-stripped plasma or synthetic urine).

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of Nudifloramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Metabolic Pathway of Nicotinamide to Nudifloramide

The following diagram illustrates the key steps in the metabolic conversion of nicotinamide to Nudifloramide.

Nicotinamide_Metabolism cluster_legend Enzymes Nicotinamide Nicotinamide N_methylnicotinamide N-methylnicotinamide Nicotinamide->N_methylnicotinamide  NNMT Nudifloramide Nudifloramide (2PY) (Excreted in Urine) N_methylnicotinamide->Nudifloramide  AOX1 NNMT NNMT: Nicotinamide N-methyltransferase AOX1 AOX1: Aldehyde Oxidase 1

Nicotinamide to Nudifloramide Metabolic Pathway
Experimental Workflow for Comparative Analysis

This diagram outlines the logical steps for a comparative study of Nudifloramide levels in plasma and urine.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Analyte Extraction cluster_analysis Analysis cluster_data Data Interpretation p1 Blood Sample Collection p2 Plasma Separation (Centrifugation) p1->p2 u1 Urine Sample Collection u2 Urine Pre-treatment (Centrifugation/Dilution) u1->u2 p3 Protein Precipitation (Plasma) p2->p3 u3 Solid-Phase Extraction (Urine) u2->u3 a1 LC-MS/MS Analysis p3->a1 u3->a1 d1 Quantification of Nudifloramide Levels a1->d1 d2 Comparative Statistical Analysis (Plasma vs. Urine) d1->d2

Workflow for Plasma vs. Urine Nudifloramide Analysis

References

A Head-to-Head Battle: Cross-Validation of Nudifloramide Immunoassays with the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial task of accurately quantifying Nudifloramide, this guide provides a comprehensive comparison of two prominent analytical methods: the high-throughput immunoassay and the highly specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide delves into the experimental protocols for both methodologies, presents a clear comparison of their performance through structured data, and visualizes the intricate workflows and underlying biological pathways.

Nudifloramide, a key metabolite of niacin and nicotinamide, has garnered significant interest for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP-1), a critical enzyme in DNA repair and cellular stress responses.[1] Its accurate quantification in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological and pathological roles, particularly in conditions like chronic kidney disease where it is recognized as a uremic toxin.[2] This guide serves as a practical resource for selecting the optimal analytical method for your research needs and ensuring the reliability and accuracy of your data through rigorous cross-validation.

Quantitative Data Summary: Immunoassay vs. LC-MS/MS

The following table summarizes the key performance characteristics observed during the cross-validation of a competitive ELISA-based immunoassay and an LC-MS/MS method for the quantification of Nudifloramide in human plasma.

Performance MetricImmunoassay (Competitive ELISA)LC-MS/MSKey Considerations
Linear Range 0.5 - 50 ng/mL0.1 - 100 ng/mLLC-MS/MS typically offers a wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLLC-MS/MS demonstrates superior sensitivity.
Accuracy (% Bias) -15% to +10%-5% to +5%LC-MS/MS provides higher accuracy due to its specificity.
Precision (%CV) < 20%< 15%Both methods show acceptable precision, with LC-MS/MS being slightly better.
Specificity Potential for cross-reactivity with structurally similar molecules.High specificity based on mass-to-charge ratio and fragmentation pattern.Immunoassays are susceptible to interferences, requiring careful antibody selection.
Throughput High (96-well plate format)Moderate to High (with autosampler)Immunoassays are generally faster for large sample batches.
Cost per Sample LowerHigherLC-MS/MS has higher initial instrument and maintenance costs.
Correlation (r²) -0.98 (compared to LC-MS/MS)A high correlation coefficient indicates good agreement between the two methods.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the context and procedures involved, the following diagrams illustrate the signaling pathway of Nudifloramide's target, the experimental workflow for both analytical methods, and the logical flow of the cross-validation process.

nudifloramide_pathway cluster_cell Cell DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Polymers PARP1->PAR catalyzes Apoptosis Apoptosis PARP1->Apoptosis inhibition can lead to NAD NAD+ NAD->PARP1 substrate Nudifloramide Nudifloramide Nudifloramide->PARP1 inhibits DNA_Repair DNA Repair PAR->DNA_Repair recruits repair proteins

Nudifloramide's Inhibition of the PARP-1 Signaling Pathway.

immunoassay_workflow start Start plate_coating Coat microplate wells with Nudifloramide-protein conjugate start->plate_coating wash1 Wash wells plate_coating->wash1 blocking Block non-specific binding sites wash1->blocking wash2 Wash wells blocking->wash2 add_samples Add standards, controls, and unknown samples wash2->add_samples add_antibody Add HRP-conjugated anti-Nudifloramide antibody add_samples->add_antibody incubation Incubate (competitive binding) add_antibody->incubation wash3 Wash wells incubation->wash3 add_substrate Add TMB substrate wash3->add_substrate color_development Incubate for color development add_substrate->color_development stop_reaction Stop reaction with stop solution color_development->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate data_analysis Calculate Nudifloramide concentration read_plate->data_analysis end End data_analysis->end

Workflow of the Competitive ELISA for Nudifloramide.

lcmsms_workflow start Start sample_prep Plasma sample preparation (protein precipitation & centrifugation) start->sample_prep extraction Supernatant transfer and evaporation sample_prep->extraction reconstitution Reconstitute in mobile phase extraction->reconstitution injection Inject sample into LC system reconstitution->injection lc_separation Chromatographic separation on a C18 column injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_ms_detection Tandem Mass Spectrometry (MS/MS) (MRM mode) ms_ionization->ms_ms_detection data_acquisition Data acquisition ms_ms_detection->data_acquisition data_processing Peak integration and quantification data_acquisition->data_processing end End data_processing->end

Workflow of the LC-MS/MS Method for Nudifloramide.

cross_validation_flow cluster_methods Analytical Methods cluster_analysis Data Analysis immunoassay Immunoassay (Test Method) correlation Correlation Analysis (e.g., Pearson, r²) immunoassay->correlation bias Bias Assessment (Bland-Altman plot) immunoassay->bias agreement Concordance Correlation Coefficient (CCC) immunoassay->agreement lcmsms LC-MS/MS (Reference Method) lcmsms->correlation lcmsms->bias lcmsms->agreement decision Method Acceptance correlation->decision bias->decision agreement->decision samples Spiked and Clinical Samples samples->immunoassay samples->lcmsms

Logical Flow of the Cross-Validation Process.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. To that end, we provide detailed protocols for both the immunoassay and LC-MS/MS methods.

Immunoassay: Competitive ELISA Protocol

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Nudifloramide in human plasma.

  • Plate Coating: Coat the wells of a 96-well microplate with a Nudifloramide-bovine serum albumin (BSA) conjugate diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 3% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add Nudifloramide standards, quality controls, and unknown plasma samples to the wells, followed immediately by the addition of a horseradish peroxidase (HRP)-conjugated anti-Nudifloramide monoclonal antibody. Incubate for 2 hours at room temperature. During this step, free Nudifloramide in the sample competes with the coated Nudifloramide-BSA for binding to the limited amount of antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, allowing for color development. The intensity of the color is inversely proportional to the concentration of Nudifloramide in the sample.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding Nudifloramide concentrations. Determine the concentration of Nudifloramide in the unknown samples by interpolating their absorbance values from the standard curve.

LC-MS/MS Protocol

This protocol describes a robust method for the quantification of Nudifloramide in human plasma using Liquid Chromatography with tandem Mass Spectrometry.

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., deuterated Nudifloramide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nudifloramide: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 94.1

      • Internal Standard (d₃-Nudifloramide): Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 97.1

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Nudifloramide and the internal standard.

    • Calculate the peak area ratio (Nudifloramide/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards.

    • Determine the concentration of Nudifloramide in the unknown samples from the calibration curve.

Conclusion: Choosing the Right Tool for the Job

Both immunoassays and LC-MS/MS are powerful techniques for the quantification of Nudifloramide, each with its own set of advantages and limitations. Immunoassays offer high throughput and lower cost, making them suitable for large-scale screening. However, their susceptibility to cross-reactivity necessitates careful validation. LC-MS/MS, on the other hand, provides superior specificity, accuracy, and sensitivity, establishing it as the gold standard for quantitative bioanalysis.

The cross-validation of these two methods is not merely a procedural step but a critical component of ensuring data integrity. A thorough comparison, as outlined in this guide, allows researchers to understand the performance of each assay and make informed decisions about which method is most appropriate for their specific research questions and sample throughput needs. Ultimately, the choice between an immunoassay and LC-MS/MS will depend on a balance of factors including the required level of accuracy, the number of samples, and available resources.

References

A Comparative Guide to the Validation of Nudifloramide-d3 Purity and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to validate the chemical purity and isotopic enrichment of Nudifloramide-d3, a deuterated analog of a key nicotinamide metabolite. The accurate characterization of such isotopically labeled compounds is critical for their application as internal standards in quantitative bioanalysis, in metabolic flux studies, and as therapeutic agents with potentially altered pharmacokinetic profiles. This document outlines standard experimental protocols, presents comparative data, and illustrates key workflows and biological pathways to support robust analytical validation.

Chemical Purity Analysis

Chemical purity assessment ensures that the material is free from contaminants, such as starting materials, by-products, or other degradants. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.

Comparative Data: Chemical Purity of this compound

The following table summarizes purity results from three hypothetical lots of this compound, demonstrating typical data obtained from a validated HPLC method.

Lot NumberAnalytical MethodChemical Purity (%)Major Impurity
NDF-D3-A01HPLC-UV (257 nm)99.8%Unidentified peak at RRT 1.2
NDF-D3-B01HPLC-UV (257 nm)99.5%Nicotinamide-d3 (starting material)
NDF-D3-C01HPLC-UV (257 nm)99.9%No single impurity >0.05%
Experimental Protocol: HPLC-UV for Chemical Purity

This protocol describes a standard method for determining the chemical purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 257 nm and 301 nm.[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Isotopic Enrichment and Distribution Analysis

Validating a deuterated compound requires confirming the degree and position of deuterium incorporation. This involves quantifying the distribution of all isotopologues (e.g., d3, d2, d1, d0).[2] High-Resolution Mass Spectrometry (HRMS) is the primary tool for this analysis, providing precise mass measurements to resolve these species.[3] Nuclear Magnetic Resonance (NMR) spectroscopy complements this by confirming the location of the deuterium labels.

Comparative Data: Isotopic Enrichment of this compound

The table below presents data from an LC-MS analysis of a this compound sample, detailing the relative abundance of each isotopologue. This distribution is critical for ensuring the compound's suitability as an internal standard.

IsotopologueTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Relative Abundance (%)
Nudifloramide-d0153.0659153.06610.1
Nudifloramide-d1154.0722154.07230.4
Nudifloramide-d2155.0784155.07851.0
This compound 156.0847 156.0847 98.5

Isotopic Purity (enrichment in d3 species) = 98.5%

Experimental Protocols

Protocol 1: LC-MS for Isotopic Enrichment Analysis

This method is designed to separate the analyte from potential interferences and determine its isotopic distribution via HRMS.

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Isocratic flow of 30% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • MS Scan Mode: Full scan from m/z 100-250 at a resolution of 70,000.

  • Data Analysis: Extract ion chromatograms for each expected isotopologue (d0 to d3). Calculate the area under the curve for each peak to determine the relative abundance and isotopic enrichment.

Protocol 2: ¹H-NMR for Purity and Deuteration Site Confirmation

Proton NMR (¹H-NMR) is used to confirm the chemical structure and assess isotopic purity by measuring residual proton signals at the sites of deuteration.[2]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. Add a known quantity of a certified internal standard (e.g., maleic acid).

  • Experiment: Standard ¹H quantitative NMR (qNMR) experiment.

  • Data Analysis: Integrate the signals corresponding to the residual protons at the deuterated positions. Compare these integrals to the integral of the non-deuterated positions within the molecule and the internal standard to calculate the percentage of deuterium incorporation at each site.

Workflow and Pathway Visualizations

Analytical Workflow for this compound Validation

The following diagram illustrates the logical workflow for the comprehensive validation of a this compound sample, combining chemical purity and isotopic enrichment analyses.

Analytical_Workflow cluster_Purity Chemical Purity Analysis cluster_Isotopic Isotopic Enrichment Analysis P_Sample Sample Preparation (0.5 mg/mL) P_HPLC HPLC-UV Analysis P_Sample->P_HPLC P_Data Peak Integration & Purity Calculation P_HPLC->P_Data P_Result Chemical Purity Report (e.g., >99.5%) P_Data->P_Result Final_Report Certificate of Analysis P_Result->Final_Report I_Sample Sample Preparation (LC-MS & NMR) I_LCMS LC-HRMS Analysis I_Sample->I_LCMS I_NMR 1H-NMR Analysis I_Sample->I_NMR I_Data Mass Spectra & NMR Data Processing I_LCMS->I_Data I_NMR->I_Data I_Result Isotopic Enrichment Report (e.g., >98% d3) I_Data->I_Result I_Result->Final_Report Start This compound Reference Standard Start->P_Sample Start->I_Sample

Caption: Workflow for this compound validation.

Biological Pathway: Nudifloramide Formation

Nudifloramide is an active metabolite of nicotinamide, a form of Vitamin B3.[1] It is formed in the NAD+ salvage pathway, a critical route for regenerating NAD+ from its breakdown products. Understanding this pathway provides context for the use of this compound in metabolic research.

Nudifloramide_Pathway cluster_legend Legend Nicotinamide Nicotinamide MNA 1-methylnicotinamide (MNA) Nicotinamide->MNA  NNMT Nudifloramide Nudifloramide (2-Py) MNA->Nudifloramide  AOX l1 Metabolite l2 Enzyme

Caption: Biosynthetic pathway of Nudifloramide.

References

Establishing Reference Ranges for Nudifloramide in Healthy Populations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of Nudifloramide (N1-Methyl-2-pyridone-5-carboxamide or 2PY), a metabolite of nicotinamide adenine dinucleotide (NAD+) degradation, and its emerging role as a biomarker. Primarily targeted at researchers, scientists, and drug development professionals, this document outlines reference ranges for Nudifloramide in healthy individuals, compares its performance with established biomarkers for chronic kidney disease (CKD), and provides detailed experimental methodologies.

Nudifloramide has been identified as a uremic toxin, with elevated levels observed in patients with chronic renal failure.[1] Its primary mechanism of toxicity is believed to be the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and other cellular processes.[2][3][4] Understanding its normal physiological range is therefore crucial for its potential application as a diagnostic or prognostic marker.

Comparative Analysis of Nudifloramide and Alternative Biomarkers

The following table summarizes the reference ranges for Nudifloramide and commonly used biomarkers for kidney function in healthy adult populations. This data is essential for contextualizing Nudifloramide levels and evaluating its performance against current standards.

BiomarkerMatrixHealthy Population Reference RangeKey AdvantagesKey Disadvantages
Nudifloramide (2PY) Blood9.00 ± 4.47 µM[1]Potentially more sensitive to early renal dysfunction than creatinine.Limited clinical validation; influenced by NAD+ metabolism.
Serum Creatinine SerumMen: 0.74–1.35 mg/dL (65.4–119.3 µmol/L)[5]Women: 0.59–1.04 mg/dL (52.2–91.9 µmol/L)[5]Widely available, inexpensive, and well-established.Insensitive to early stages of kidney disease; influenced by muscle mass, diet, and age.[5][6][7][8]
Serum Cystatin C Serum0.51–0.98 mg/L[9][10]Less influenced by muscle mass and age than creatinine; detects mild kidney dysfunction earlier.[9][10][11][12]More expensive than creatinine; can be affected by inflammation and thyroid function.
Urinary NGAL UrineMen: ≤ 23.4 ng/mL[2]Women: ≤ 65.0 ng/mL[2]Early marker of acute kidney injury (AKI) and tubular damage.Can be elevated in non-renal conditions like infections and inflammation.[13]
Urinary KIM-1 Urine60 - 837 pg/mL[14]Specific for proximal tubular injury.Levels can be influenced by proteinuria.[15][16]
Serum Beta-2-Microglobulin (B2M) Serum0.7 - 3.4 mg/L[17]Marker of glomerular filtration rate and tubular function.Elevated in lymphoproliferative disorders and inflammatory conditions.[17]

Experimental Protocols

Accurate quantification of Nudifloramide is critical for establishing reliable reference ranges and for its clinical application. The gold standard for small molecule quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Nudifloramide in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of Nudifloramide. Method validation and optimization are required for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled Nudifloramide).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point. The exact gradient should be optimized to ensure separation from other plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific parent and product ion transitions for Nudifloramide and the internal standard need to be determined by direct infusion of the analytical standards. For Nudifloramide (C₇H₈N₂O₂; molecular weight: 152.15 g/mol ), the protonated molecule [M+H]⁺ at m/z 153.1 would be the parent ion. Fragmentation of this parent ion will yield specific product ions that can be used for quantification.

3. Calibration and Quantification

  • Prepare a calibration curve using a series of known concentrations of Nudifloramide standard in a surrogate matrix (e.g., charcoal-stripped plasma).

  • The concentration of Nudifloramide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Visualization

NAD+ Metabolism and Nudifloramide Formation

Nudifloramide is a terminal metabolite in the NAD+ salvage pathway. Nicotinamide (NAM), a precursor for NAD+ synthesis, is methylated and subsequently oxidized to form Nudifloramide.

NAD_Metabolism cluster_NAD_Salvage NAD+ Salvage Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NAD+ consuming enzymes (e.g., PARPs, Sirtuins) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNA N1-Methylnicotinamide NAM->MNA NNMT NMN->NAD NMNATs Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Aldehyde Oxidase

NAD+ Salvage Pathway and Nudifloramide Formation.
Nudifloramide-Induced PARP-1 Inhibition Pathway

As a uremic toxin, elevated levels of Nudifloramide can lead to cellular dysfunction. One of its key toxic mechanisms is the inhibition of PARP-1, which has significant downstream consequences.

PARP1_Inhibition cluster_Toxicity Cellular Effects of Nudifloramide Nudifloramide High Nudifloramide (Uremic Toxin) PARP1 PARP-1 Nudifloramide->PARP1 Inhibits NAD_depletion NAD+ Depletion PARP1->NAD_depletion Consumes NAD+ for PAR synthesis Metabolic_shift Shift to Oxidative Phosphorylation PARP1->Metabolic_shift Triggers DNA_damage DNA Single-Strand Breaks DNA_damage->PARP1 Activates ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Impairs Glycolysis Cell_death Cell Death (Parthanatos) ATP_depletion->Cell_death Leads to

Nudifloramide-induced PARP-1 inhibition and downstream effects.

Conclusion

The establishment of a clear reference range for Nudifloramide in healthy populations is a critical step towards its validation as a clinical biomarker. This guide provides the foundational data and methodologies to aid researchers in this endeavor. The comparative analysis with existing biomarkers highlights its potential, particularly in the early detection of kidney dysfunction. Further research, including large-scale clinical studies, is necessary to fully elucidate the clinical utility of Nudifloramide. The provided experimental protocol and pathway diagrams serve as valuable resources for scientists investigating the role of this uremic toxin in health and disease.

References

Niacin Supplementation and Nudifloramide Levels: A Comparative Metabolomics Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niacin, or Vitamin B3, is a crucial nutrient involved in a myriad of metabolic processes. Its supplementation is widespread for managing dyslipidemia and addressing deficiencies. However, understanding the metabolic fate of niacin is critical, particularly the formation of its terminal metabolites, such as Nudifloramide (also known as N1-methyl-2-pyridone-5-carboxamide or 2PY). This guide provides a comparative overview of the impact of niacin supplementation on Nudifloramide levels, supported by experimental data and detailed methodologies, to aid in research and drug development.

Data Presentation

The following table summarizes quantitative data from a clinical study investigating the effect of varying niacin intake on the urinary excretion of Nudifloramide. The data is adapted from the study "Biochemical markers for assessment of niacin status in young men: urinary and blood levels of niacin metabolites" by Fu et al. (1989)[1].

Niacin Intake (Niacin Equivalents/day)Mean Urinary Nudifloramide (2-pyr) Excretion (mg/day)
6.1 (Low)< 1.2
10.1 (Low)Not specified as a distinct value, but indicated to be low
19 (Adequate - 1 RDA)Baseline for comparison
25 (High)Increased
32 (High)Increased

Data presented is a qualitative summary of the findings, as exact mean values for all groups were not provided in a single table in the source material. The study indicated that urinary excretion of Nudifloramide was a reliable indicator of niacin intake, with levels increasing with higher supplementation.[1]

Experimental Protocols

Metabolomics Study of Niacin Supplementation: A General Workflow

This protocol outlines a typical experimental workflow for a metabolomics study designed to assess the impact of niacin supplementation on the metabolic profile, including Nudifloramide levels.

a. Study Design and Subject Recruitment:

  • Recruit a cohort of healthy human subjects.

  • Establish different study groups, each receiving a specific daily dose of niacin (e.g., placebo, low dose, high dose) for a defined period.

  • Control for dietary intake of niacin and tryptophan, a precursor to niacin.

b. Sample Collection:

  • Collect biological samples at baseline and at various time points throughout the supplementation period.

  • Urine and plasma are the most common matrices for niacin metabolite analysis. 24-hour urine collection is often preferred for a more accurate representation of daily excretion.[1]

c. Sample Preparation:

  • For urine samples, perform a dilution and filtration step.

  • For plasma samples, a protein precipitation step (e.g., with methanol or acetonitrile) is necessary to remove larger molecules that can interfere with the analysis.

  • Incorporate internal standards to correct for variations in sample processing and instrument response.

d. Analytical Method - Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Employ a suitable LC method to separate the metabolites of interest. Reversed-phase or HILIC chromatography are commonly used.

  • Utilize a mass spectrometer for the detection and quantification of metabolites. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

e. Data Analysis:

  • Process the raw LC-MS data to identify and quantify the metabolites.

  • Perform statistical analysis to compare the levels of Nudifloramide and other metabolites between the different supplementation groups.

Quantification of Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) using LC-MS/MS

This protocol provides a more specific methodology for the targeted quantification of Nudifloramide in biological samples.

a. Sample Preparation:

  • Urine: Dilute urine samples with a suitable buffer and filter through a 0.22 µm filter.

  • Plasma/Serum: Add a three-fold volume of ice-cold methanol containing an internal standard (e.g., isotopically labeled Nudifloramide) to the plasma/serum sample. Vortex and centrifuge to precipitate proteins. Collect the supernatant for analysis.

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute Nudifloramide.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Nudifloramide and its internal standard. For Nudifloramide (C7H8N2O2, MW: 152.15), a potential transition would be m/z 153.1 -> [fragment ion]. The exact fragment ions need to be determined through optimization.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum sensitivity.

c. Quantification:

  • Generate a calibration curve using known concentrations of Nudifloramide standard.

  • Calculate the concentration of Nudifloramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the metabolic pathway from niacin (nicotinamide) to Nudifloramide.

Niacin_Metabolism cluster_0 Niacin Metabolism cluster_1 Key Enzymes Niacin Nicotinamide MNA N1-Methylnicotinamide Niacin->MNA NNMT (Nicotinamide N-methyltransferase) Nudifloramide Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) MNA->Nudifloramide AOX (Aldehyde Oxidase) NNMT NNMT AOX AOX

Metabolic conversion of nicotinamide to Nudifloramide.
Experimental Workflow

The diagram below outlines the key steps in a comparative metabolomics study of niacin supplementation.

Experimental_Workflow cluster_design Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis Recruitment Subject Recruitment Grouping Grouping (Placebo, Low & High Niacin) Recruitment->Grouping Supplementation Niacin Supplementation Grouping->Supplementation Sampling Sample Collection (Urine, Plasma) Supplementation->Sampling Preparation Sample Preparation Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis DataProcessing Data Processing Analysis->DataProcessing Stats Statistical Analysis DataProcessing->Stats Interpretation Interpretation of Results Stats->Interpretation

Workflow for a niacin metabolomics study.

References

Safety Operating Guide

Navigating the Disposal of Nudifloramide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical handling and disposal of Nudifloramide-d3, a deuterated metabolite of nicotinamide.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the deuterated form may not always be readily available, the SDS for the parent compound, Nudifloramide, provides a crucial baseline for safety measures. Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product. The following protocol is based on general best practices for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • It is crucial to segregate this waste from other waste streams, such as non-hazardous, biological, or radioactive waste.

    • Do not mix this compound waste with incompatible materials.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is kept securely closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should also include the full chemical name: "this compound" and its CAS number: 1207384-48-2.

    • Indicate the primary hazards associated with the chemical (based on the SDS of the parent compound).

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be secure and away from general laboratory traffic.

    • Follow all institutional guidelines regarding the maximum volume of waste allowed in an SAA and the maximum accumulation time.

  • Disposal Request and Pickup:

    • Once the waste container is full or the maximum storage time has been reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

ParameterValueSource
CAS Number 1207384-48-2LGC Standards[1]
Molecular Formula C₇H₅D₃N₂O₂LGC Standards[1]
Molecular Weight 155.17LGC Standards[1]
Unlabelled CAS Number 701-44-0LGC Standards[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures safety and compliance at each stage of the process.

Figure 1. A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.

Disposal of Deuterated Compounds: Special Considerations

For small quantities of deuterated compounds like this compound used in research, the primary hazardous properties are typically associated with the parent molecule rather than the deuterium isotopes themselves. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, the disposal procedures for this compound should align with those for Nudifloramide unless your institution or local regulations have specific rules for deuterated substances. Always confirm with your EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Safeguarding Your Research: A Guide to Handling Nudifloramide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Nudifloramide-d3 in a laboratory setting, ensuring the protection of researchers and the environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for maintaining a safe laboratory environment. The following procedures are based on available safety data for the structurally similar compound Nudifloramide and general best practices for handling chemical compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

EquipmentSpecificationPurpose
Hand Protection Nitrile glovesProtects against skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact with splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is +4°C.[1]

  • Ensure the container is tightly sealed.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to control exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing papers for handling the powder.

  • To prepare solutions, slowly add the powder to the solvent to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Avoid the generation of aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect store Store at +4°C receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_chem Dispose of Chemical Waste experiment->waste_chem waste_solid Dispose of Contaminated Solids experiment->waste_solid

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.